Dhodh-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-cyano-2-hydroxyimino-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)12-10(14)9(6-11)13-15/h2-5,15H,1H3,(H,12,14)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSDSUFAQPEOW-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=NO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=N/O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Dihydroorotate Dehydrogenase (DHODH) Inhibition in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target in oncology. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate.[1][2] Rapidly proliferating cancer cells have a high demand for pyrimidines, essential precursors for DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.[1][2][3] This guide provides an in-depth analysis of the multifaceted mechanism of action of DHODH inhibitors in cancer cells, synthesizing data from numerous preclinical studies. While the specific inhibitor "Dhodh-IN-12" is not documented in the public scientific literature, this document outlines the well-established and conserved mechanisms of action for this class of drugs.
Core Mechanisms of Action
DHODH inhibition triggers a cascade of cellular events, primarily stemming from the depletion of the pyrimidine nucleotide pool. This leads to several key anti-cancer effects:
-
Induction of Apoptosis: Depletion of pyrimidines activates apoptotic pathways in various cancer types.[4][5] This can be mediated by the upregulation of the tumor suppressor p53.[5][6]
-
Cell Cycle Arrest: DHODH inhibition frequently leads to cell cycle arrest, most commonly in the S-phase or G2/M phase, thereby halting cell proliferation.[5][7][8] This is often associated with the downregulation of key cell cycle regulators like CDK2 and Cyclin A2.[7]
-
Induction of Ferroptosis: A growing body of evidence indicates that DHODH inhibition can induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[9][10] DHODH's role in reducing ubiquinone to ubiquinol is crucial in defending against ferroptosis.[9]
-
Modulation of Signaling Pathways: The effects of DHODH inhibition are intertwined with several critical cancer-related signaling pathways, including the downregulation of oncogenes like c-Myc and the modulation of the mTOR pathway.[9][11]
-
Enhanced Antigen Presentation: Recent studies have shown that DHODH inhibition can increase the expression of MHC class I on cancer cells, potentially enhancing their recognition by the immune system and synergizing with immune checkpoint blockade.[3][12][13][14]
Quantitative Data on DHODH Inhibition
The following tables summarize key quantitative data from various studies on the effects of DHODH inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 | Effect | Reference |
| Leflunomide | A375 | Melanoma | ~100 µM | Inhibition of cell proliferation, S-phase arrest | [7] |
| Leflunomide | MV3 | Melanoma | ~100 µM | Inhibition of cell proliferation, S-phase arrest | [7] |
| A771726 | A375 | Melanoma | 14.52 µM | Inhibition of cell proliferation | [11] |
| A771726 | H929 | Myeloma | 45.78 µM | Inhibition of cell proliferation | [11] |
| Brequinar (BQR) | A375 | Melanoma | 0.14 µM | Inhibition of cell proliferation | [11] |
| Brequinar (BQR) | H929 | Myeloma | 0.24 µM | Inhibition of cell proliferation | [11] |
| Brequinar (BQR) | HT-1080 | Fibrosarcoma | 10-fold higher than NCI-H226 | Varied sensitivity | [9] |
| Brequinar (BQR) | NCI-H226 | Lung Cancer | - | Higher sensitivity | [9] |
| Meds433 | K562 | Chronic Myeloid Leukemia | ~100 nM | Inhibition of cell growth | [5] |
| Meds433 | CML-T1 | Chronic Myeloid Leukemia | ~100 nM | Inhibition of cell growth | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of protocols for key experiments used to elucidate the mechanism of action of DHODH inhibitors.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the DHODH inhibitor or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[7]
-
-
XTT Assay:
-
Similar to the MTT assay, cells are seeded and treated in a 96-well plate.
-
Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, which is converted to a water-soluble formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength (e.g., 450-500 nm) after an incubation period.[8]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest cells after treatment with the DHODH inhibitor.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.[4][15]
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Harvest and wash the treated cells.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7][8]
-
Western Blotting
-
Protein Expression Analysis:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., DHODH, p53, c-Myc, Cyclin B, CDK2, cleaved PARP).[6][7][11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by DHODH inhibition and a typical experimental workflow for its investigation.
Caption: Signaling pathways affected by DHODH inhibition in cancer cells.
Caption: A typical experimental workflow to study DHODH inhibitor's mechanism.
Conclusion and Future Directions
Inhibition of DHODH represents a promising therapeutic strategy for a wide range of cancers. The primary mechanism of action is the induction of pyrimidine starvation, which in turn triggers multiple downstream anti-proliferative and cell death pathways. The ability of DHODH inhibitors to induce cell cycle arrest, apoptosis, and ferroptosis, while also modulating key oncogenic signaling pathways, underscores their potential as both monotherapies and in combination with other anti-cancer agents, including immunotherapy.[3][9][13] Future research will likely focus on identifying predictive biomarkers for sensitivity to DHODH inhibitors and exploring novel combination strategies to overcome potential resistance mechanisms. The development of new, potent, and selective DHODH inhibitors continues to be an active area of research in oncology drug discovery.[16]
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest...: Ingenta Connect [ingentaconnect.com]
- 9. mdpi.com [mdpi.com]
- 10. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 14. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. RIKEN prepares and tests new DHODH inhibitors | BioWorld [bioworld.com]
Unveiling Dhodh-IN-12: A Technical Guide to its Discovery and Synthesis for Drug Development Professionals
A potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), Dhodh-IN-12, has emerged as a promising candidate for targeted cancer therapy, particularly in the context of lung cancer. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of this novel compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound, also identified as compound 5c in its primary scientific disclosure, was discovered through a rational drug design and virtual screening approach aimed at identifying novel inhibitors of hDHODH.[1][2] The rationale for targeting hDHODH stems from its critical role as the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][3] This metabolic pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including various cancer types.[1][4] Consequently, inhibiting hDHODH presents a strategic approach to selectively impede the growth of cancer cells that are heavily reliant on this pathway.[1][5]
Initial screening of a virtual library of compounds led to the identification of a promising scaffold, which was then synthetically elaborated to produce a series of derivatives. Among these, this compound (5c) was identified as a particularly potent inhibitor of hDHODH.[1]
Quantitative Data Summary
The biological activity of this compound has been characterized by its inhibitory concentration against hDHODH and its cytotoxic effects on various lung cancer cell lines. The key quantitative data are summarized in the tables below.
| Parameter | Value | Reference |
| IC50 (hDHODH) | 421 nM | [1][2][3] |
Table 1: In vitro inhibitory activity of this compound against human DHODH.
| Cell Line | Cancer Type | TC50 | Reference |
| A549 | Non-small cell lung cancer | 11 µM | [1][3] |
| H1299 | Non-small cell lung cancer | 11 µM | [3] |
| H1975 | Non-small cell lung cancer | 15 µM | [3] |
Table 2: Cytotoxicity of this compound in human lung cancer cell lines.
Chemical Synthesis
The synthesis of this compound (5c) is achieved through a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.
References
- 1. Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Proliferation: A Technical Guide to the Biological Function of Dihydroorotate Dehydrogenase (DHODH) in T-Cell Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of dihydroorotate dehydrogenase (DHODH) in the pathobiology of T-cell acute lymphoblastic leukemia (T-ALL). T-ALL, an aggressive hematologic malignancy, exhibits a profound and exploitable dependency on the de novo pyrimidine synthesis pathway, positioning DHODH as a high-priority therapeutic target. This document delves into the molecular mechanisms, signaling consequences, and preclinical validation of DHODH inhibition, offering a foundational resource for ongoing research and drug development efforts.
The Central Role of DHODH in T-ALL Metabolism
T-ALL is characterized by the rapid and uncontrolled proliferation of malignant T-lymphoblasts. This high proliferative rate necessitates a constant and substantial supply of nucleotides for DNA and RNA synthesis. Cancer cells can acquire nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway.
Data from the Dependency Map project has identified DHODH as one of the foremost metabolic dependencies in T-ALL.[1][2][3] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[4] This enzymatic step is uniquely located in the inner mitochondrial membrane, where it is linked to the electron transport chain.[4][5]
Crucially, T-lymphoblasts exhibit a pronounced reliance on the de novo pathway due to a relative deficiency in their ability to utilize the extracellular salvage pathway for pyrimidines.[1][4] This renders them "exquisitely sensitive" to the inhibition of DHODH, creating a state of "nucleotide starvation."[1][2][3]
Molecular Consequences of DHODH Inhibition
The therapeutic strategy of targeting DHODH in T-ALL is predicated on inducing a lethal depletion of pyrimidines. Small molecule inhibitors of DHODH rapidly deplete the intracellular pools of uridine and cytidine triphosphates (UTP and CTP).[1] This has several downstream consequences for the leukemic cells:
-
Inhibition of DNA and RNA Synthesis: The scarcity of essential pyrimidine building blocks directly halts the synthesis of new genetic material, which is a prerequisite for cell division.[1][2][3][4]
-
Cell Cycle Arrest: T-ALL cells treated with DHODH inhibitors, such as brequinar, undergo a rapid cell cycle arrest, predominantly in the S-phase.[1][4]
-
Induction of Apoptosis: Prolonged pyrimidine starvation ultimately triggers programmed cell death, or apoptosis, in T-ALL cell lines.[1][4][6]
-
Metabolic Reprogramming: Interestingly, the inhibition of DHODH leads to a transcriptional upregulation of genes associated with oxidative phosphorylation (OXPHOS).[1][4] This suggests that the leukemic cells attempt to compensate for the metabolic stress by increasing their reliance on alternative energy sources, a potential vulnerability that could be co-targeted.[1][2]
The specificity of this anti-leukemic effect is confirmed by "rescue" experiments. The growth-inhibitory effects of DHODH inhibitors can be completely reversed by supplementing the culture medium with exogenous uridine, confirming that the cytotoxicity is a direct result of pyrimidine depletion.[1][4]
Signaling Pathways Intertwined with DHODH Function
The metabolic reprogramming in T-ALL is often driven by aberrant signaling pathways that can influence the dependency on DHODH.
-
NOTCH1 Signaling: Activating mutations in the NOTCH1 gene are a hallmark of T-ALL, occurring in over 70% of cases.[4][7] NOTCH1 is a master regulator of T-cell development and, in its oncogenic form, drives proliferation and survival. It directly influences cellular metabolism, promoting anabolic pathways, including nucleotide synthesis.[7][8] The efficacy of DHODH inhibition has been demonstrated in NOTCH1-driven preclinical models of T-ALL.[4]
-
p53 and BTG2: The DHODH inhibitor teriflunomide has been shown to upregulate the expression of the tumor suppressor p53 and the B-cell translocation gene 2 (BTG2) in T-ALL cells.[6] This suggests a potential link between pyrimidine stress and the activation of tumor suppressor pathways.
Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine synthesis pathway and the consequences of its inhibition in T-ALL.
Caption: DHODH is a key mitochondrial enzyme in de novo pyrimidine synthesis, a critical pathway for T-ALL proliferation.
Preclinical Validation of DHODH as a Therapeutic Target
The therapeutic potential of DHODH inhibition in T-ALL is supported by robust preclinical data from both in vitro and in vivo studies.
In Vitro Efficacy
A panel of human T-ALL cell lines has demonstrated high sensitivity to DHODH inhibitors.[1] For instance, the small molecule inhibitor brequinar (BRQ) exhibits potent anti-proliferative activity with 50% inhibitory concentration (IC50) values in the nanomolar range.[1][4]
| DHODH Inhibitor | T-ALL Cell Lines | Observed Effect | IC50 Range | Reference |
| Brequinar (BRQ) | JURKAT, MOLT4, etc. | Inhibition of cell viability | Nanomolar | [1],[4] |
| Teriflunomide (TRF) | JURKAT, MOLT4 | Inhibition of cell proliferation, S-phase arrest, apoptosis | Not specified | [6] |
| BAY 2402234 | B-ALL cell lines | Kills pS6+ cells | Correlated with pS6 signaling | [9] |
In Vivo Efficacy
The anti-leukemic effects of DHODH inhibition have been validated in multiple murine models of T-ALL, demonstrating significant therapeutic potential in a whole-organism context.
| Animal Model | DHODH Inhibitor | Dosing Regimen | Key Findings | Reference |
| NOTCH1-driven syngeneic mouse model | Brequinar (BRQ) | 50 mg/kg every 72 hours | Curative in this model, prolonged survival | [1],[4] |
| Patient-Derived Xenograft (PDX) models | Brequinar (BRQ) | Not specified | Robust disease response | [10],[4] |
| T-ALL xenograft mice | Teriflunomide (TRF) | Not specified | Reduced infiltration capacity of T-ALL cells | [6] |
| Systemic MOLT-4 xenograft model | PTC299 | Not specified | Not specified for T-ALL, but potent in hematologic cancers | [11],[12] |
Therapeutic Window and Safety
A critical aspect of cancer therapy is the therapeutic window – the dose range that is effective against cancer cells while sparing normal tissues. Studies in juvenile mice have shown that while DHODH inhibition does affect the developing thymus, these changes are reversible upon cessation of treatment.[1][10] This suggests that normal thymocytes may be more capable of utilizing the pyrimidine salvage pathway compared to their malignant counterparts, providing a potential therapeutic window for treating pediatric T-ALL.[10]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the function of DHODH in T-ALL.
Cell Viability and Proliferation Assays
-
Principle: To quantify the effect of DHODH inhibitors on the viability and proliferation of T-ALL cell lines.
-
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed T-ALL cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treat cells with a serial dilution of the DHODH inhibitor (e.g., brequinar) or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72-120 hours).
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.[1][4]
-
-
Methodology (WST-8 Assay):
-
Similar to the above, treat cells with the inhibitor.
-
Add WST-8 reagent (e.g., CCK-8) to the wells and incubate for 1-4 hours.
-
WST-8 is reduced by cellular dehydrogenases to produce a colored formazan product.
-
Measure the absorbance at 450 nm. The amount of formazan is directly proportional to the number of living cells.[13]
-
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Principle: To determine the effect of DHODH inhibition on programmed cell death and cell cycle distribution.
-
Methodology (Annexin V/Propidium Iodide Staining for Apoptosis):
-
Treat T-ALL cells with the DHODH inhibitor or vehicle for various time points (e.g., 24, 48, 72 hours).
-
Harvest and wash the cells in cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).[4][14]
-
-
Methodology (PI Staining for Cell Cycle):
-
Treat cells as described above.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]
-
Measurement of Intracellular Nucleotide Pools
-
Principle: To directly measure the depletion of pyrimidine nucleotides following DHODH inhibition.
-
Methodology (High-Performance Liquid Chromatography - HPLC):
-
Treat T-ALL cells with a DHODH inhibitor for various time points (e.g., 6, 12, 24 hours).
-
Extract metabolites from a known number of cells using perchloric acid.[1]
-
Neutralize the extracts.
-
Separate the nucleotides by reverse-phase HPLC on a C18 column.
-
Detect and quantify the nucleotides (ATP, GTP, UTP, CTP) by UV absorbance at 254 nm.
-
Compare the nucleotide levels in treated versus untreated cells.[15]
-
Measurement of Oxidative Phosphorylation (Seahorse Assay)
-
Principle: To assess the impact of DHODH inhibition on mitochondrial respiration.
-
Methodology (Seahorse XF Analyzer):
-
Seed T-ALL cells in a Seahorse XF cell culture microplate.
-
Treat cells with the DHODH inhibitor for a specified duration.
-
The Seahorse analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.
-
Inject a series of metabolic inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to dissect different parameters of mitochondrial function (e.g., basal respiration, ATP-linked respiration, maximal respiration).[1]
-
In Vivo Efficacy Studies in Mouse Models
-
Principle: To evaluate the anti-leukemic activity of DHODH inhibitors in a living organism.
-
Methodology (Syngeneic or PDX Models):
-
For a syngeneic model, transplant murine T-ALL cells (e.g., driven by a NOTCH1 mutation) into immunocompetent mice.[4]
-
For PDX models, implant human T-ALL cells from patients into immunodeficient mice (e.g., NOD-SCID).[4][10]
-
Allow the leukemia to engraft and become established. Disease burden can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood for leukemia markers (e.g., GFP).[4]
-
Randomize mice into treatment (DHODH inhibitor) and control (vehicle) groups.
-
Administer the drug according to a defined schedule (e.g., intraperitoneal injection of brequinar at 50 mg/kg every 72 hours).[10]
-
Monitor animal survival and leukemia burden over time.[4]
-
Below is a workflow diagram for a typical preclinical evaluation of a DHODH inhibitor in T-ALL.
Caption: A typical workflow for evaluating DHODH inhibitors in T-ALL, from in vitro assays to in vivo models.
Future Directions and Clinical Perspective
The robust preclinical evidence strongly supports the clinical development of DHODH inhibitors for the treatment of T-ALL, particularly for patients with relapsed or refractory disease where therapeutic options are limited.[1][2][3][9] Several clinical-grade DHODH inhibitors are already in human trials for other hematologic malignancies, such as acute myeloid leukemia (AML), which could accelerate their translation to T-ALL.[1][16][17]
Future research should focus on:
-
Combination Therapies: Exploring synergistic combinations of DHODH inhibitors with other agents. Given the observed upregulation of OXPHOS upon DHODH inhibition, combining these drugs with inhibitors of mitochondrial respiration could be a promising strategy.[1][18] Additionally, combining them with standard chemotherapy agents may enhance efficacy and overcome resistance.[6]
-
Mechanisms of Resistance: Investigating potential mechanisms of resistance to DHODH inhibition in T-ALL. This could involve upregulation of the pyrimidine salvage pathway or other metabolic bypass mechanisms.
-
Biomarker Development: Identifying biomarkers that predict sensitivity to DHODH inhibitors. This could include the expression levels of enzymes in the de novo and salvage pathways or the mutational status of key oncogenes like NOTCH1.
References
- 1. ashpublications.org [ashpublications.org]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "DHODH: A Promising Target in the Treatment of T-Cell Acute Lymphoblast" by Amy N Sexauer, Gabriela Alexe et al. [digitalcommons.library.tmc.edu]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DHODH inhibitor teriflunomide impedes cell proliferation and enhances chemosensitivity to daunorubicin (DNR) in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights on Metabolic Reprogramming and Its Therapeutic Potential in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. haematologica.org [haematologica.org]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
Dhodh-IN-12: A Technical Whitepaper on a Leflunomide Derivative Targeting Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Dhodh-IN-12, a derivative of the well-established immunosuppressive drug Leflunomide. Both compounds exert their therapeutic effects through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This document will explore the mechanism of action, comparative potency, and relevant experimental methodologies for researchers engaged in the development of novel DHODH inhibitors. Quantitative data for this compound, its more potent counterpart hthis compound, and Leflunomide's active metabolite, teriflunomide, are presented for comparative analysis. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also provided to facilitate further research in this area.
Introduction: The Role of DHODH in Cellular Proliferation
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[2][3] This dependency makes DHODH an attractive therapeutic target for autoimmune diseases, cancer, and viral infections.[1][4]
Leflunomide is a prodrug that is rapidly metabolized in vivo to its active form, teriflunomide (also known as A77 1726).[5] Teriflunomide is a reversible inhibitor of human DHODH and is approved for the treatment of rheumatoid arthritis and multiple sclerosis.[1] this compound is a derivative of Leflunomide, representing a continued effort to explore the chemical space around this pharmacophore for novel therapeutic agents.
Mechanism of Action: Inhibition of Pyrimidine Synthesis
The primary mechanism of action for both Leflunomide (via its active metabolite teriflunomide) and this compound is the inhibition of the DHODH enzyme. By binding to DHODH, these inhibitors block the conversion of dihydroorotate to orotate, a crucial step in the pyrimidine synthesis pathway.[1] This leads to a depletion of the intracellular pyrimidine pool, which in turn results in the arrest of the cell cycle in the S phase and the inhibition of cellular proliferation. The immunosuppressive and anti-proliferative effects of these compounds are a direct consequence of this targeted enzymatic inhibition.
Comparative Analysis of DHODH Inhibitors
The inhibitory potency of this compound, its analogue hthis compound, and teriflunomide against human DHODH varies significantly. This section presents the available quantitative data to facilitate a direct comparison.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for quantifying the potency of an enzyme inhibitor.
| Compound | Target | IC50 | Ki | Reference |
| Teriflunomide (A77 1726) | Human DHODH | 0.5 - 2.3 µM | 2.7 µM | [6][7] |
| hthis compound | Human DHODH | 0.421 µM | Not Reported | [8] |
| This compound | Human DHODH | Weak Inhibitor | Not Reported |
Cellular Activity
The half-maximal toxic concentration (TC50) in cell-based assays provides an indication of a compound's cytotoxic potential.
| Compound | Cell Lines | TC50 | Reference |
| hthis compound | A549, H1299, H1975 (Lung Cancer) | 11 µM, 11 µM, 15 µM | [8] |
Note: Corresponding cell viability data for this compound is not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DHODH inhibitors.
DHODH Inhibition Assay (DCIP-Based)
This spectrophotometric assay measures the activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
KCl (150 mM)
-
Triton X-100 (0.05%)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, 0.05% Triton X-100, and 200 µM DCIP.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate.
-
Add recombinant human DHODH to the wells and pre-incubate with the test compound for 30 minutes at 25°C.[9]
-
Initiate the reaction by adding 500 µM dihydroorotic acid to each well.[9]
-
Immediately measure the decrease in absorbance at 600 nm or 650 nm over time (e.g., for 10 minutes) using a microplate reader.[9][10]
-
The rate of DCIP reduction is proportional to DHODH activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT-Based)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
Cells (e.g., cancer cell lines or activated lymphocytes)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Determine the TC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Synthesis of this compound
Detailed, step-by-step synthesis protocols for this compound are not extensively published in readily accessible literature. However, it is described as a derivative of a furazan ring-containing compound that undergoes ring scission under physiological pH to yield the corresponding cyano-oxime, this compound. Further investigation into specialized chemical synthesis literature may be required to obtain a comprehensive synthesis protocol.
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound and hthis compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not yet publicly available. For DHODH inhibitors in general, factors such as oral bioavailability, plasma protein binding, and metabolic stability are critical for their therapeutic efficacy. For instance, the active metabolite of Leflunomide, teriflunomide, has a very long half-life, which is a significant consideration in its clinical use. Future studies on this compound and its analogues should aim to characterize these pharmacokinetic properties to assess their drug-like potential.
Conclusion and Future Directions
This compound, as a derivative of Leflunomide, represents a point of interest in the ongoing research for novel DHODH inhibitors. While it is characterized as a weak inhibitor, its structural relationship to a clinically successful drug warrants further investigation. The more potent analogue, hthis compound, demonstrates the potential for chemical modifications to significantly enhance inhibitory activity against DHODH.
Future research should focus on:
-
Quantitative Potency Determination: Establishing a definitive IC50 or Ki value for this compound to allow for a more precise comparison with other DHODH inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to identify key moieties responsible for DHODH binding and to develop more potent and selective inhibitors.
-
Pharmacokinetic Profiling: Conducting comprehensive in vitro and in vivo studies to determine the ADME properties of this compound and its more potent analogues.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of autoimmune disease or cancer.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of this class of Leflunomide derivatives and contribute to the development of next-generation DHODH inhibitors.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia | Blood Advances | American Society of Hematology [ashpublications.org]
- 3. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 4. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
The Renaissance of DHODH Inhibition: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of oncology is perpetually evolving, with a renewed focus on targeting metabolic pathways that fuel malignant cell proliferation. Dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has re-emerged as a compelling therapeutic target.[1][2] Highly proliferative cancer cells are exquisitely dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[3] Inhibition of DHODH presents a strategic approach to selectively starve cancer cells of essential building blocks, leading to cell cycle arrest, differentiation, and apoptosis.[3][4][5][6] This technical guide provides an in-depth exploration of the therapeutic potential of DHODH inhibitors in oncology, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Mechanism of Action: Exploiting a Metabolic Vulnerability
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][7] This process is essential for the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.[8] While normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cells exhibit a heightened reliance on the de novo pathway to meet the demands of rapid proliferation.[1][3] This dependency creates a therapeutic window for DHODH inhibitors, which can selectively disrupt pyrimidine metabolism in malignant cells.[8]
The consequences of DHODH inhibition are multifaceted:
-
Pyrimidine Depletion: The primary effect is the rapid depletion of intracellular pyrimidine pools, leading to a shortage of building blocks for DNA and RNA synthesis.[6][8]
-
Cell Cycle Arrest: Pyrimidine starvation triggers cell cycle arrest, predominantly in the S-phase, thereby halting cell proliferation.[2]
-
Induction of Differentiation: In certain hematological malignancies, such as acute myeloid leukemia (AML), DHODH inhibition has been shown to overcome differentiation blockade and promote the maturation of leukemic blasts.[2][9]
-
Apoptosis: Prolonged pyrimidine depletion can induce programmed cell death.[10][11]
-
Modulation of Oncogenic Signaling: DHODH inhibition has been shown to impact key oncogenic signaling pathways, including the downregulation of c-Myc and the activation of the p53 tumor suppressor pathway.[11][12][13][14]
Preclinical and Clinical Landscape of DHODH Inhibitors
A growing pipeline of DHODH inhibitors is currently under investigation, with several compounds demonstrating promising preclinical and clinical activity across a range of solid and hematological malignancies.
Quantitative Preclinical Data
The following table summarizes the in vitro potency of selected DHODH inhibitors against various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |
| BAY 2402234 | Acute Myeloid Leukemia (AML) | MOLM-13, HEL | 3.16, 0.96 (EC50 for CD11b induction) | [15] |
| Acute Myeloid Leukemia (AML) | Panel of 9 leukemia cell lines | 0.08 - 8.2 | [15] | |
| Human DHODH Enzyme | - | 1.2 | [2] | |
| ASLAN003 | Human DHODH Enzyme | - | 35 | [2][9] |
| Brequinar | Human DHODH Enzyme | - | 4.5 | [16] |
| Cervical Cancer | HeLa | 338 (48h), 156 (72h) | [17] | |
| Cervical Cancer | CaSki | 747 (48h), 228 (72h) | [17] | |
| A771726 | Human DHODH Enzyme | - | 411 | [16] |
| Indoluidin D | Human DHODH Enzyme | - | 210 | [16] |
| (R)-HZ00 | Human DHODH Enzyme | - | 1000 | [18] |
| HZ00 | Human DHODH Enzyme | - | 2200 | [18] |
| (S)-HZ00 | Human DHODH Enzyme | - | 9500 | [18] |
| H-006 | Human DHODH Enzyme | - | 3.8 | [19] |
| NPD723 | Human DHODH Enzyme | - | 1523 | [19] |
Clinical Trial Data
Several DHODH inhibitors have advanced into clinical trials, with a focus on both solid tumors and hematological malignancies. The following tables provide a snapshot of available clinical data.
Table 2.1: Pharmacokinetics of Brequinar in Cancer Patients
| Parameter | Value | Patient Population | Reference(s) |
| Administration | 10 min IV infusion for 5 consecutive days, every 4 weeks | 67 evaluable patients | [20] |
| Dose Range | 2 to 350 mg/m² | 67 evaluable patients | [20] |
| Maximum Tolerated Dose (MTD) | 210 mg/m²/day (poor risk), up to 350 mg/m²/day (good risk) | 67 evaluable patients | [20] |
| Terminal Half-life (t½β) | 1.5 to 8.2 h | 67 evaluable patients | [20] |
| 8.1 ± 3.6 h (harmonic mean) | 45 patients | [3] | |
| Alpha Half-life (t½α) | 0.1 to 0.7 h | 67 evaluable patients | [20] |
| Volume of Distribution (Vd) | 9.0 ± 2.9 L/m² | 45 patients | [3] |
| Total Body Clearance | 19.2 ± 7.7 ml/min/m² | 45 patients | [3] |
Table 2.2: Clinical Efficacy and Safety of ASLAN003 in Acute Myeloid Leukemia (AML)
| Parameter | Observation | Patient Population | Reference(s) |
| Study Phase | Phase 2a | 14 patients with AML ineligible for standard treatment | [21] |
| Dosing Regimen | 100 mg and 200 mg once daily (QD) | 14 patients with AML ineligible for standard treatment | [22] |
| Clinical Activity | 2 of 8 evaluable patients showed evidence of myeloid differentiation | 8 evaluable patients | [21] |
| 1 patient experienced a reduction in peripheral blood blasts from 27% to 6% | 1 patient in 100 mg QD cohort | [22] | |
| 1 patient experienced a decrease in bone marrow blasts from 26% to 12% | 1 patient in 200 mg QD cohort | [22] | |
| Safety and Tolerability | Well tolerated | 14 patients | [21] |
| Most Common Adverse Events | Nausea, leukocytosis | 10 patients | [22] |
| Grade ≥ 3 Adverse Events | Anemia, leukocytosis | 10 patients | [22] |
Key Signaling Pathways and Visualizations
The therapeutic effects of DHODH inhibitors are mediated through their impact on several critical cellular signaling pathways.
De Novo Pyrimidine Synthesis Pathway
DHODH is a central player in the de novo synthesis of pyrimidines. Its inhibition creates a bottleneck in this essential metabolic route.
Caption: The de novo pyrimidine synthesis pathway and the point of DHODH inhibition.
Impact on p53 and c-Myc Signaling
DHODH inhibition has been shown to activate the p53 tumor suppressor pathway and downregulate the c-Myc oncoprotein, contributing to its anti-cancer effects.
Caption: DHODH inhibition's impact on p53 and c-Myc signaling pathways.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the efficacy of DHODH inhibitors.
Cell Proliferation Assay (CCK-8)
This assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
DHODH inhibitor stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,500-2,000 cells per well in 100 µL of complete culture medium.[23][24]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the DHODH inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted DHODH inhibitor or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[23]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
DHODH inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the DHODH inhibitor or vehicle control for the specified duration.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[10]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[10]
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for c-Myc
This technique is used to detect and quantify the expression levels of the c-Myc protein following treatment with a DHODH inhibitor.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
DHODH inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the DHODH inhibitor for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize the c-Myc band intensity to the loading control.
Experimental Workflow and Logical Relationships
The investigation of a novel DHODH inhibitor typically follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for the preclinical evaluation of DHODH inhibitors.
Conclusion and Future Directions
The inhibition of DHODH represents a promising and validated strategy in oncology. The selective dependence of many cancer types on the de novo pyrimidine synthesis pathway provides a clear therapeutic rationale. A growing body of preclinical and clinical data supports the continued development of DHODH inhibitors, both as monotherapies and in combination with other anti-cancer agents. Future research should focus on identifying predictive biomarkers of response to DHODH inhibition, exploring novel combination strategies to overcome potential resistance mechanisms, and further elucidating the complex interplay between pyrimidine metabolism and oncogenic signaling. The continued investigation of this therapeutic class holds the potential to deliver novel and effective treatments for a range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Schematic Overview of Pyrimidine de Novo Synthesis, Salvage, and Degradation.Nucleotides synthesized de novo enter the nucleotide pool and become further converted to nucleic acids and other metabolic intermediates [pfocr.wikipathways.org]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biospectrumasia.com [biospectrumasia.com]
- 22. researchgate.net [researchgate.net]
- 23. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of DHODH Inhibition and MYC Expression: A Technical Guide for Researchers
An In-depth Examination of the Core Mechanisms, Experimental Protocols, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical link between the inhibition of dihydroorotate dehydrogenase (DHODH) and the expression of the MYC proto-oncogene, a key driver in many human cancers. By delving into the molecular mechanisms, presenting detailed experimental methodologies, and summarizing key quantitative data, this document serves as a valuable resource for researchers and drug development professionals working to exploit this promising therapeutic axis.
Core Concepts: DHODH and MYC in Cancer Biology
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, particularly cancer cells, exhibit a heightened dependence on this pathway to sustain their growth and division.[1]
The MYC family of proto-oncogenes, particularly c-MYC, are transcription factors that act as master regulators of cell proliferation, growth, and metabolism.[2] MYC-driven cancers are often characterized by aggressive clinical behavior and a reprogrammed metabolic state that fuels their rapid growth. A key aspect of this reprogramming is an increased reliance on pathways like de novo pyrimidine synthesis to meet the high demand for nucleotides.[3]
The Mechanistic Link: How DHODH Inhibition Impacts MYC Expression
Inhibition of DHODH has emerged as a promising anti-cancer strategy, and its efficacy is closely tied to its ability to modulate MYC expression and function through several interconnected mechanisms.
Pyrimidine Depletion and Transcriptional Arrest
The primary mechanism by which DHODH inhibition affects MYC-driven cancers is through the depletion of the pyrimidine nucleotide pool. This scarcity of essential building blocks for RNA and DNA synthesis leads to a state of "metabolic stress." For cells with high MYC activity, which are already operating at their metabolic limit, this pyrimidine starvation can be catastrophic. The reduced availability of nucleotides is thought to impede transcriptional elongation, a process that is particularly sensitive in MYC-driven tumors due to their high transcriptional output. This can lead to a global downregulation of transcription, including that of MYC itself and its numerous target genes that are critical for cell cycle progression and survival.[3]
Upregulation of p21: A Key Mediator of Cell Cycle Arrest
A consistent finding in studies of DHODH inhibitors is the upregulation of the cyclin-dependent kinase inhibitor p21.[2] p21 is a potent inhibitor of cell cycle progression, and its induction is a key factor in the G1/S phase arrest observed upon DHODH inhibition. The upregulation of p21 appears to be, at least in part, a consequence of MYC downregulation. MYC is a known transcriptional repressor of p21; therefore, a reduction in MYC levels relieves this repression, allowing for increased p21 expression and subsequent cell cycle arrest.[2] Some studies also suggest a potential DHODH-independent pathway leading to p21 upregulation.[2]
A Dual Role for DHODH: Enzymatic and Non-Enzymatic Functions
Recent evidence suggests that DHODH may play a more direct, non-enzymatic role in regulating MYC stability. It has been proposed that DHODH can physically interact with the MYC protein, protecting it from proteasomal degradation. Therefore, DHODH inhibitors may not only disrupt pyrimidine synthesis but also destabilize the MYC protein, leading to its degradation. This dual mechanism of action could explain the profound and rapid decrease in MYC levels observed upon treatment with DHODH inhibitors.
Below is a signaling pathway diagram illustrating the core mechanisms.
Caption: Signaling pathway of DHODH inhibition on MYC expression.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of DHODH inhibitors on cancer cell lines.
Table 1: In Vitro Efficacy of DHODH Inhibitors
| Cell Line | Cancer Type | DHODH Inhibitor | EC50 / IC50 (µM) | Reference |
| A375 | Melanoma | A771726 | 14.52 | [2] |
| H929 | Myeloma | A771726 | 45.78 | [2] |
| Ramos | Burkitt's Lymphoma | A771726 | 5.36 | [2] |
| A375 | Melanoma | Brequinar | 0.14 | [2] |
| H929 | Myeloma | Brequinar | 0.24 | [2] |
| Ramos | Burkitt's Lymphoma | Brequinar | 0.054 | [2] |
| D425 | Medulloblastoma (Group 3) | Brequinar | 0.0043 | [3] |
| D458 | Medulloblastoma (Group 3) | Brequinar | 0.015 | [3] |
| T24 | Bladder Cancer | Leflunomide | 39.0 | [1] |
| 5637 | Bladder Cancer | Leflunomide | 84.4 | [1] |
Table 2: Impact of DHODH Inhibition on MYC and p21 Expression
| Cell Line | Treatment | MYC Protein Level | p21 Protein Level | Reference |
| A375 | A771726 / Brequinar | Downregulated | Upregulated | [2] |
| H929 | A771726 / Brequinar | Downregulated | Upregulated | [2] |
| Ramos | A771726 / Brequinar | Downregulated | Not Detected | [2] |
| A375 | DHODH shRNA | Significantly Downregulated | Upregulated | [2] |
| D425 | Brequinar (IC50) | Downregulated (RNA-seq) | - | [3] |
| D458 | Brequinar (IC50) | Downregulated (RNA-seq) | - | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Cell Culture and Maintenance
-
A375 (Melanoma), H929 (Myeloma), and Ramos (Burkitt's Lymphoma) Cell Lines:
-
Culture Medium: A375 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM). H929 and Ramos cells are cultured in RPMI-1640 medium. All media are supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculturing: Adherent A375 cells are passaged upon reaching 80-90% confluency. Suspension cells (H929, Ramos) are split every 2-3 days to maintain optimal cell density.
-
Cell Viability Assay (XTT)
This protocol is adapted from the methodology described by Dorasamy et al. (2017).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of DHODH inhibitors (e.g., A771726, Brequinar) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Labeling: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for MYC and p21
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis can be performed using software such as ImageJ to quantify the relative protein expression levels.
shRNA-Mediated Knockdown of DHODH
This protocol is based on the methods described by Dorasamy et al. (2017).[2]
-
Cell Seeding: Plate cells (e.g., A375) in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
Transfection: Transfect the cells with 2 µg of DHODH-specific shRNA plasmid or a control shRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Analysis: Harvest the cells for subsequent analysis, such as Western blotting to confirm DHODH knockdown and to assess the effect on MYC and p21 expression.
Quantitative Real-Time PCR (qRT-PCR) for MYC Expression
-
RNA Extraction: After treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the comparative CT (ΔΔCT) method, normalizing to the housekeeping gene and relative to the control-treated samples.
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical connections between DHODH inhibition and its downstream effects.
References
- 1. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
The role of DHODH in mitochondrial respiration and cancer metabolism
An In-depth Technical Guide on the Role of Dihydroorotate Dehydrogenase (DHODH) in Mitochondrial Respiration and Cancer Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that is pivotal in both cellular metabolism and energy production.[1][2] It catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, a process essential for the creation of DNA and RNA precursors.[1][3] Uniquely, DHODH is the only enzyme of this pathway located in the mitochondria, specifically on the outer surface of the inner mitochondrial membrane.[3][4] This strategic location allows it to physically and functionally link pyrimidine biosynthesis directly to the mitochondrial electron transport chain (ETC), donating electrons to the ubiquinone (Coenzyme Q) pool.[5][6] This dual role makes DHODH a critical node in cellular bioenergetics and proliferation.
Rapidly proliferating cells, particularly cancer cells, exhibit a heightened dependence on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides.[1][7] This dependency renders DHODH a validated and compelling therapeutic target for cancer therapy.[1][8] Inhibition of DHODH disrupts the pyrimidine supply, leading to cell cycle arrest, and apoptosis.[9][10] Furthermore, by interfering with the ETC, DHODH inhibition can lead to decreased mitochondrial respiration, a drop in ATP production, and an increase in reactive oxygen species (ROS), further contributing to its anti-cancer effects.[4][11] This guide provides a comprehensive overview of DHODH's function, its role in cancer metabolism, quantitative data on its inhibition, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.
The Core Function of DHODH: A Bridge Between Metabolism and Respiration
DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, utilizing a flavin mononucleotide (FMN) cofactor.[4][5] The electrons generated from this oxidation are transferred to ubiquinone (Coenzyme Q or CoQ), reducing it to ubiquinol (CoQH2).[5] This ubiquinol then serves as a substrate for Complex III of the electron transport chain.[5][12] Thus, DHODH directly couples the synthesis of essential building blocks for nucleic acids with cellular respiration and energy production.[3][9]
Depletion or inhibition of DHODH has profound effects on mitochondrial function. Studies have shown that DHODH knockdown can lead to a partial inhibition of respiratory complex III, a decrease in the mitochondrial membrane potential, and an increase in the generation of ROS.[4] This highlights that the role of DHODH extends beyond simple nucleotide synthesis and is integral to maintaining mitochondrial homeostasis.[4][5]
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. Facebook [cancer.gov]
- 11. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Double-Edged Sword: Pyrimidine Starvation as a Novel Strategy for Inducing Cancer Cell Differentiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless proliferation of cancer cells is intrinsically linked to their metabolic reprogramming, a hallmark that provides a plethora of targets for therapeutic intervention. Among these, the pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA precursors, has emerged as a critical node in cancer cell survival and proliferation. Recent evidence, however, has unveiled a more nuanced role for this pathway, extending beyond simple proliferation to the complex regulation of cell fate. This technical guide delves into the compelling body of research demonstrating that inducing pyrimidine starvation, primarily through the inhibition of the de novo synthesis pathway, can paradoxically trigger the differentiation of malignant cells, forcing them out of their proliferative cycle and towards a more mature, less aggressive phenotype. This guide will provide a comprehensive overview of the core concepts, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling networks involved in this promising anti-cancer strategy.
Core Concept: The Pyrimidine Synthesis Pathway in Cancer
Cancer cells have a voracious appetite for nucleotides to fuel their rapid growth and division. This demand is met through two main pathways for pyrimidine synthesis: the de novo pathway and the salvage pathway.[1] The de novo pathway synthesizes pyrimidines from simple precursors like glutamine, aspartate, and bicarbonate, a process that is often upregulated in cancer.[2] In contrast, the salvage pathway recycles pre-existing pyrimidines from degraded nucleic acids.[1] While normal differentiated cells often rely on the salvage pathway, many cancer types are highly dependent on the de novo pathway, making it an attractive therapeutic target.[1][3]
A key rate-limiting enzyme in the de novo pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate.[3] Inhibition of DHODH effectively creates a state of pyrimidine starvation, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.[4] While this can induce apoptosis in some cancer cells, a growing body of evidence indicates it can also force them down a path of terminal differentiation, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[5][6]
Quantitative Data on Pyrimidine Starvation-Induced Differentiation
The induction of differentiation in cancer cells upon pyrimidine starvation has been quantified in numerous studies. The following tables summarize key findings on the efficacy of various DHODH inhibitors in promoting differentiation and inhibiting proliferation in AML cell lines.
| DHODH Inhibitor | Cancer Cell Line | Metric | Value | Reference |
| Brequinar | ER-HoxA9, U937, THP1 | ED50 for Differentiation | ~1 µM | [6] |
| Brequinar | THP1 | CD11b Expression | Marked Increase | [6] |
| ASLAN003 | MOLM-14 | CD11b+ Cell Increase | > Brequinar (at 100 nM) | [7] |
| ASLAN003 | AML cell lines (average) | IC50 for Viability | ~0.47 µM | [7] |
| Isobavachalcone | HL60, THP-1 | IC50 for Viability | ~20-30 µM | [8] |
| Isobavachalcone | HL60 | CD11b & CD14 Expression | Significant Increase | [5] |
| Leflunomide | Leukemic mice | CD11b Expression | Mild Increase | [6] |
| DHODH Inhibitor | Cancer Cell Line | Effect on MYC Protein | Reference |
| DHODH Knockout | HL60, THP-1 | Significant Reduction | [5] |
| Isobavachalcone | HL60 | Dose-dependent Decrease | [5] |
Key Signaling Pathways
The molecular mechanisms linking pyrimidine starvation to cancer cell differentiation are multifaceted. A central player in this process is the oncoprotein c-Myc, a transcription factor that is a master regulator of cell proliferation and is often overexpressed in cancer.[9]
The DHODH-MYC Axis in AML Differentiation
Inhibition of DHODH and subsequent pyrimidine starvation has been shown to trigger the degradation of the c-Myc protein.[5] The loss of c-Myc, a key driver of leukemic proliferation and a blocker of differentiation, allows for the expression of genes that promote myeloid differentiation.[5][10] This signaling cascade represents a critical axis for therapeutic intervention.
DHODH-MYC signaling axis in cancer cell differentiation.
Experimental Workflows and Protocols
Reproducible and rigorous experimental design is paramount in validating the effects of pyrimidine starvation on cancer cell differentiation. Below are detailed protocols for key experiments cited in the literature.
Experimental Workflow: From Inhibitor Screening to In Vivo Validation
A typical workflow to investigate the impact of a pyrimidine synthesis inhibitor on cancer cell differentiation involves a multi-step process, from initial cell-based screening to validation in animal models.
Experimental workflow for evaluating DHODH inhibitors.
Detailed Experimental Protocols
1. Induction of Pyrimidine Starvation in Cell Culture
-
Objective: To deplete intracellular pyrimidine pools by inhibiting the de novo synthesis pathway.
-
Materials:
-
Cancer cell line of interest (e.g., HL-60, THP-1 for AML).
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
DHODH inhibitor (e.g., Brequinar, ASLAN003, Isobavachalcone) dissolved in a suitable solvent (e.g., DMSO).
-
Uridine (for rescue experiments).
-
-
Protocol:
-
Culture cancer cells to the desired confluency in their standard growth medium.
-
Prepare a stock solution of the DHODH inhibitor in DMSO.
-
Treat the cells with the DHODH inhibitor at various concentrations (e.g., ranging from nM to µM, as determined by preliminary dose-response experiments). A vehicle control (DMSO only) must be included.
-
For rescue experiments, supplement the culture medium with uridine (e.g., 50-100 µM) at the same time as the inhibitor treatment.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream analyses.
-
2. Assessment of Cancer Cell Differentiation by Flow Cytometry
-
Objective: To quantify the expression of cell surface differentiation markers.
-
Materials:
-
Treated and control cancer cells.
-
FACS buffer (PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., FITC-CD11b, PE-CD14 for myeloid differentiation).
-
Isotype control antibodies.
-
Flow cytometer.
-
-
Protocol:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend the cell pellet in FACS buffer to a concentration of 1x10^6 cells/100 µL.
-
Add the appropriate amount of fluorochrome-conjugated antibodies (and isotype controls in separate tubes) to the cell suspension.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Gate on the live cell population and quantify the percentage of cells positive for the differentiation markers.[11]
-
3. Analysis of MYC Protein Degradation by Western Blot
-
Objective: To determine the effect of pyrimidine starvation on the protein levels of c-Myc.
-
Materials:
-
Treated and control cancer cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
4. Metabolomic Analysis of Nucleotide Pools
-
Objective: To directly measure the changes in intracellular pyrimidine nucleotide levels following DHODH inhibition.
-
Materials:
-
Treated and control cancer cells.
-
Cold methanol/acetonitrile/water extraction buffer.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
-
Protocol:
-
Rapidly quench the metabolism of the cells by washing with ice-cold saline.
-
Extract the metabolites using a cold extraction buffer.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts by LC-MS to separate and quantify the different nucleotide species (e.g., UMP, UDP, UTP).
-
Normalize the metabolite levels to the cell number or total protein content.[12]
-
Conclusion and Future Directions
The induction of differentiation through pyrimidine starvation represents a paradigm shift in our approach to cancer therapy, moving beyond mere cytotoxicity to the reprogramming of malignant cell fate. The targeting of DHODH has shown particular promise in preclinical models of AML, offering a potential therapeutic avenue for a disease with often grim prognoses. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore this exciting field further.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of DHODH inhibitors with other anti-cancer agents, such as conventional chemotherapy or other targeted therapies.
-
Biomarker Discovery: Identifying predictive biomarkers to determine which patients are most likely to respond to pyrimidine starvation-based therapies.
-
Overcoming Resistance: Elucidating the mechanisms of resistance, such as the upregulation of the pyrimidine salvage pathway, and developing strategies to circumvent them.
-
Broadening the Scope: Exploring the applicability of this differentiation-inducing strategy to other cancer types beyond AML.
By continuing to unravel the intricate connections between metabolism and cell fate, the scientific community can pave the way for a new generation of cancer therapies that are not only more effective but also less toxic, ultimately improving the lives of patients.
References
- 1. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 10. Targeting Molecular Signaling Pathways and Cytokine Responses to Modulate c-MYC in Acute Myeloid Leukemia [imrpress.com]
- 11. marinbio.com [marinbio.com]
- 12. Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Dihydroorotate Dehydrogenase (DHODH) in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, including cancer cells. Unlike normal cells, which can utilize the pyrimidine salvage pathway, many cancer cells are heavily reliant on the de novo pathway, creating a therapeutic window for DHODH inhibitors. This guide provides an in-depth overview of the target validation of DHODH in various cancer models, with a focus on the mechanism of action, experimental validation, and the therapeutic potential of DHODH inhibitors. While the specific compound "Dhodh-IN-12" is noted as a weak, leflunomide-derived inhibitor of DHODH with limited publicly available data, this guide will focus on well-characterized inhibitors to illustrate the principles of DHODH target validation.[1][2][][4]
Mechanism of Action of DHODH Inhibitors
DHODH is located on the inner mitochondrial membrane and is a key component of the electron transport chain.[5] Its inhibition leads to the depletion of the pyrimidine nucleotide pool, which in turn results in:
-
Cell Cycle Arrest: A halt in the S phase of the cell cycle due to insufficient nucleotides for DNA replication.[5]
-
Apoptosis: Programmed cell death induced by cellular stress from the lack of essential building blocks for RNA and DNA synthesis.
-
Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), DHODH inhibition can induce cellular differentiation.[6]
-
Modulation of the Tumor Microenvironment: Recent studies suggest that DHODH inhibition can enhance the presentation of cancer cell antigens, potentially increasing the efficacy of immune checkpoint blockade.[7][8]
The central role of DHODH in pyrimidine synthesis and its link to cellular proliferation and survival is depicted in the following signaling pathway diagram.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of DHODH inhibitors.
Quantitative Data on DHODH Inhibitor Efficacy
The efficacy of DHODH inhibitors has been demonstrated across a range of preclinical cancer models. The following tables summarize key quantitative data for prominent DHODH inhibitors.
Table 1: In Vitro Efficacy of DHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 / EC50 | Reference |
| Brequinar | Small Cell Lung Cancer | Murine SCLC lines | ~10-100 nM | [9] |
| Brequinar | T-cell Acute Lymphoblastic Leukemia | Various | Not specified | [10] |
| Teriflunomide | Melanoma | A375 | Not specified | [7] |
| Leflunomide | Neuroblastoma | Various | Not specified | [5] |
| Emvododstat | Acute Myeloid Leukemia | Various | CC50 values provided | [6] |
| hthis compound | Lung Cancer | Not specified | 0.421 µM | [11] |
Table 2: In Vivo Efficacy of DHODH Inhibitors in Animal Models
| Inhibitor | Cancer Model | Animal Model | Outcome | Reference |
| Brequinar | Small Cell Lung Cancer | PDX and autochthonous mouse models | Strong tumor growth suppression | [9] |
| Leflunomide | Neuroblastoma | Xenograft model | Suppressed tumor proliferation | [5] |
| Teriflunomide | Pancreatic Cancer | Xenograft model | Strong anti-cancer activity | [5] |
| Emvododstat | Acute Myeloid Leukemia | Non-human primates | Rapid DHODH inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to validate DHODH as a cancer target.
Cell Viability and Proliferation Assays
Objective: To determine the effect of DHODH inhibitors on cancer cell growth.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the DHODH inhibitor for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or by quantifying ATP content (e.g., CellTiter-Glo).
-
Measure fluorescence or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis for Cell Cycle Markers
Objective: To assess the impact of DHODH inhibition on cell cycle progression.
Protocol:
-
Treat cancer cells with the DHODH inhibitor at its IC50 concentration for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cell cycle-related proteins (e.g., Cyclin D1, p21, p27) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of DHODH inhibitors in a living organism.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the DHODH inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
The following diagram illustrates a typical experimental workflow for evaluating a novel DHODH inhibitor.
Caption: A generalized workflow for the preclinical and clinical development of a DHODH inhibitor.
Conclusion
The validation of DHODH as a therapeutic target has opened up new avenues for cancer treatment. A growing body of preclinical evidence demonstrates that inhibiting this key enzyme in pyrimidine biosynthesis can effectively suppress tumor growth in a variety of cancer types.[12][13] The development of potent and selective DHODH inhibitors, coupled with a deeper understanding of the molecular determinants of sensitivity, will be crucial for translating the promise of this therapeutic strategy into clinical reality. Further research into combination therapies, such as with immune checkpoint inhibitors, may unlock the full potential of DHODH inhibition in oncology.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 4. This compound|Cas# 1263303-93-0 [glpbio.cn]
- 5. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 9. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. hthis compound - Nordic Biosite [nordicbiosite.com]
- 12. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dhodh-IN-12 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-12 is a leflunomide derivative that acts as a weak inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[2][3][4][5] By inhibiting DHODH, this compound can disrupt the synthesis of pyrimidines, leading to cell cycle arrest, apoptosis, and a reduction in tumor cell viability. This makes DHODH a promising therapeutic target for various cancers, including small cell lung cancer (SCLC).[6][7][8][9] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound on lung cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of Novel DHODH Inhibitors in Lung Cancer Cell Lines
| Compound | A549 TC50 (µM) | H1299 TC50 (µM) | H1975 TC50 (µM) |
| Compound 4a | > 20 | 13 | > 20 |
| Compound 5c | 11 | 11 | 15 |
| Regorafenib (Control) | 13 | 10 | 16 |
| Leflunomide | Very Weak Cytotoxicity | Very Weak Cytotoxicity | Very Weak Cytotoxicity |
TC50 (Total Cytotoxicity 50) is the concentration of a substance that causes 50% cell death in vitro. Data is derived from a study on newly synthesized DHODH inhibitors and is intended for comparative purposes.[3]
Table 2: Inhibitory Activity of Novel DHODH Inhibitors
| Compound | hDHODH IC50 (nM) |
| Compound 3 | 195 |
| Compound 5c | 421 |
| Leflunomide | 600 |
| Compound 4a | 1200 |
IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. Data is derived from a study on newly synthesized DHODH inhibitors and is intended for comparative purposes.[3]
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is adapted from established methods for assessing the cytotoxicity of DHODH inhibitors on lung cancer cell lines.[2][3]
Objective: To determine the effect of this compound on the viability and proliferation of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299, H1975)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
WST-1 Assay: After the incubation period, add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the TC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in lung cancer cells.
Materials:
-
Lung cancer cell lines
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined TC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To assess the effect of this compound on the cell cycle distribution of lung cancer cells.
Materials:
-
Lung cancer cell lines
-
This compound
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key signaling proteins involved in cell proliferation and apoptosis.
Materials:
-
Lung cancer cell lines
-
This compound
-
Protein lysis buffer
-
Primary antibodies (e.g., against DHODH, c-Myc, p21, p53, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine changes in protein expression.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed signaling pathway of this compound in lung cancer cells.
References
- 1. Impact of Nordihydroguaiaretic Acid on Proliferation, Energy Metabolism, and Chemosensitization in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gain‐of‐function p53 activates multiple signaling pathways to induce oncogenicity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Cell Viability Following Dhodh-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-12 is a leflunomide derivative and a weak inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the production of pyrimidines, which are critical building blocks for DNA and RNA synthesis.[2][3] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, which can impede cell proliferation and growth.[2][3] This makes DHODH inhibitors, including this compound, promising candidates for investigation in various diseases characterized by rapid cell division, such as cancer and autoimmune disorders.[2][4][5] Inhibition of DHODH has been shown to suppress cell proliferation and promote cell death in various cancer cell lines.[6][7][8]
These application notes provide detailed protocols for assessing the viability of cells after treatment with this compound. Three common and robust methods are described: the MTT assay for measuring metabolic activity, the Trypan Blue exclusion assay for assessing membrane integrity, and the Annexin V/PI apoptosis assay for detecting programmed cell death.
Data Presentation
The following tables summarize the key quantitative parameters for each of the described cell viability assays.
Table 1: MTT Assay Parameters
| Parameter | Value |
| Wavelength for Absorbance Measurement | 550 - 600 nm |
| Reference Wavelength | > 650 nm |
| MTT Final Concentration | 0.5 mg/mL |
| Incubation Time with MTT | 1 - 4 hours |
| Solubilization Time | Overnight (or until crystals dissolve) |
Table 2: Trypan Blue Exclusion Assay Parameters
| Parameter | Value |
| Trypan Blue Concentration | 0.4% |
| Cell Suspension to Trypan Blue Ratio | 1:1 |
| Incubation Time | < 3 minutes |
| Recommended Cell Viability for Healthy Cultures | ≥ 95% |
Table 3: Annexin V/PI Apoptosis Assay Parameters
| Parameter | Value |
| Cell Concentration | ~1 x 10⁶ cells/mL |
| Annexin V Incubation Time | 15 - 20 minutes |
| Propidium Iodide (PI) Concentration | Varies by kit, typically 1 µg/mL |
| Analysis Method | Flow Cytometry |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]
Materials:
-
96-well plates
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[12]
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubate the plate for 1 to 4 hours at 37°C.[10]
-
Add 100 µL of the solubilization solution to each well.[13]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[13]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.[13]
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity.[14][15] Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.[14][15][16][17]
Materials:
-
Cell suspension treated with this compound
-
0.4% Trypan Blue solution[14]
-
Hemocytometer
-
Microscope
Protocol:
-
Harvest the cells after treatment with this compound and resuspend them in phosphate-buffered saline (PBS) or serum-free medium.
-
Mix one part of the cell suspension with one part of 0.4% trypan blue solution.[15]
-
Allow the mixture to incubate for less than 3 minutes at room temperature.[17]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[14]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay identifies cells in different stages of apoptosis.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[19] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells.[19]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspend the cells in 1X Binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
After incubation, add 400 µL of 1X Binding buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: DHODH Inhibition Signaling Pathway.
Caption: Experimental Workflow for Cell Viability Assessment.
References
- 1. abmole.com [abmole.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. What are DHODH modulators and how do they work? [synapse.patsnap.com]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 17. brd.nci.nih.gov [brd.nci.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
Application Notes and Protocols for Evaluating the Effect of Dhodh-IN-12 on Pyrimidine Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the pharmacological effects of Dhodh-IN-12, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), on pyrimidine metabolism. The protocols outlined below are intended for use by researchers in cell biology, pharmacology, and drug development to quantify changes in pyrimidine nucleotide pools following treatment with this compound.
Introduction
This compound is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (UTP, CTP, and TTP), which are critical for DNA and RNA synthesis, as well as for the biosynthesis of glycoproteins and phospholipids.[3] In rapidly proliferating cells, such as cancer cells, there is an increased demand for pyrimidines, making the de novo synthesis pathway a critical metabolic dependency and an attractive target for therapeutic intervention.[4][5] By inhibiting DHODH, this compound is expected to deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation.[1][2]
These protocols describe two primary methods for evaluating the effect of this compound on pyrimidine levels: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of multiple pyrimidine pathway metabolites, and a fluorescence-based enzymatic assay to directly measure DHODH activity.
Data Presentation
The following tables summarize the expected quantitative changes in key pyrimidine biosynthesis pathway metabolites in cells treated with a DHODH inhibitor like this compound. The data is presented as fold change relative to vehicle-treated control cells and is based on typical results observed in metabolomic studies of DHODH inhibitors.[2]
Table 1: Expected Changes in Pyrimidine Pathway Metabolites Following this compound Treatment
| Metabolite | Expected Change vs. Control | Method of Analysis |
| N-Carbamoyl-Aspartate | ↑ (Increase) | LC-MS/MS |
| Dihydroorotate (DHODH Substrate) | ↑↑ (Strong Increase) | LC-MS/MS |
| Orotate (DHODH Product) | ↓↓ (Strong Decrease) | LC-MS/MS |
| Uridine Monophosphate (UMP) | ↓ (Decrease) | LC-MS/MS |
| Uridine Diphosphate (UDP) | ↓ (Decrease) | LC-MS/MS |
| Uridine Triphosphate (UTP) | ↓ (Decrease) | LC-MS/MS |
| Cytidine Triphosphate (CTP) | ↓ (Decrease) | LC-MS/MS |
Table 2: In Vitro DHODH Enzyme Inhibition by this compound
| Parameter | Value | Method of Analysis |
| IC50 | ~0.421 µM | Enzymatic Assay[1] |
Mandatory Visualizations
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: Experimental workflow for LC-MS/MS-based analysis of pyrimidine metabolites.
Caption: Workflow for the in vitro fluorescence-based DHODH enzymatic assay.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Intracellular Pyrimidine Metabolites
This protocol details the steps for treating cultured cells with this compound, extracting intracellular metabolites, and quantifying pyrimidine pathway intermediates using LC-MS/MS.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid
-
Internal standards (e.g., ¹³C-labeled pyrimidine metabolites)
-
Reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in 6-well plates and allow them to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours). Include a sufficient number of replicates for each condition.
-
-
Intracellular Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum or a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of 50% acetonitrile/water containing internal standards.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject 5 µL of the reconstituted sample onto the C18 column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
A typical gradient could be: 0-1 min, 2% B; 1-5 min, 2-98% B; 5-7 min, 98% B; 7-7.1 min, 98-2% B; 7.1-10 min, 2% B.
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in electrospray ionization (ESI) positive and negative modes.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of pyrimidine metabolites. Set up specific precursor-to-product ion transitions for each metabolite and internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite and its corresponding internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Normalize the data to the cell number or total protein concentration of the original sample.
-
Determine the fold change in metabolite levels in this compound-treated samples compared to vehicle-treated controls.
-
Protocol 2: In Vitro Fluorescence-Based DHODH Enzymatic Assay
This protocol measures the enzymatic activity of DHODH and its inhibition by this compound using a fluorescence-based assay. The assay monitors the reduction of resazurin to the highly fluorescent resorufin, which is coupled to the oxidation of dihydroorotate by DHODH.[6]
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO) substrate solution
-
Resazurin solution
-
Coenzyme Q10 (Ubiquinone)
-
This compound (serial dilutions in DMSO)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
Prepare a reaction mixture containing DHO, resazurin, and Coenzyme Q10 in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of the 96-well plate, add 50 µL of the assay buffer containing the recombinant DHODH enzyme.
-
Add 2 µL of the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The protocols provided herein offer robust and reliable methods for elucidating the mechanism of action of this compound by quantifying its impact on pyrimidine metabolism. The LC-MS/MS method allows for a comprehensive analysis of the pyrimidine pathway, providing valuable insights into the metabolic consequences of DHODH inhibition in a cellular context. The enzymatic assay offers a direct measure of the inhibitor's potency against its target. Together, these methods are essential tools for the preclinical evaluation and development of this compound and other DHODH inhibitors.
References
- 1. davuniversity.org [davuniversity.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional relevance of the multi-drug transporter abcg2 on teriflunomide therapy in an animal model of multiple sclerosis | springermedizin.de [springermedizin.de]
- 6. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Mediated Genetic Knockdown of DHODH to Mimic Dhodh-IN-12 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[1] As rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, DHODH has emerged as a promising therapeutic target in oncology and autoimmune diseases.[2][3]
Dhodh-IN-12 is a leflunomide derivative that acts as a weak inhibitor of DHODH.[4] By blocking DHODH activity, inhibitors like this compound deplete the intracellular pyrimidine pool, leading to cell cycle arrest, inhibition of DNA and RNA synthesis, and ultimately, cell death in susceptible cell types.[5] Understanding the precise cellular consequences of DHODH inhibition is crucial for the development of effective therapeutics.
CRISPR-mediated genetic knockdown offers a powerful and specific alternative to small molecule inhibitors for studying gene function. By using CRISPR-Cas9 technology to reduce or eliminate the expression of the DHODH gene, researchers can mimic the on-target effects of DHODH inhibitors like this compound. This genetic approach avoids potential off-target effects of chemical inhibitors and provides a valuable tool for target validation and mechanistic studies.
These application notes provide detailed protocols for CRISPR-mediated knockdown of DHODH to replicate the effects of DHODH inhibitors, along with data presentation and visualization of the relevant biological pathways.
Signaling Pathways and Experimental Workflow
DHODH in the De Novo Pyrimidine Biosynthesis Pathway
DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway and is uniquely located on the inner mitochondrial membrane.[6][7] It links mitochondrial respiration to pyrimidine synthesis.[6] The pathway begins with glutamine and ultimately produces uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[8]
Caption: DHODH signaling pathway and points of inhibition.
Experimental Workflow for CRISPR-Mediated DHODH Knockdown
The general workflow for generating and validating DHODH knockdown cell lines involves designing guide RNAs (gRNAs), delivering the CRISPR-Cas9 machinery into the target cells, selecting and expanding edited cells, and finally, validating the knockdown and its phenotypic consequences.
Caption: Experimental workflow for DHODH knockdown.
Quantitative Data Summary
The following tables summarize the quantitative effects of pharmacological inhibition and genetic knockdown of DHODH in various cancer cell lines.
Table 1: Effects of DHODH Inhibitors on Cancer Cell Lines
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| Neuroblastoma (SK-N-BE(2)C) | Brequinar | 1 µM | Decreased UTP and CTP pools | [9] |
| Neuroblastoma (SK-N-AS) | Brequinar | 1 µM | Decreased UTP and CTP pools | [9] |
| Medulloblastoma (Group 3) | Brequinar | Nanomolar range | Induced apoptosis and reduced MYC expression | [10] |
| Small Cell Lung Cancer (SCLC) | Brequinar | Varies | Reduced cell viability | [11] |
| Acute Myeloid Leukemia (AML) | Brequinar | Varies | Induces differentiation and cell death | [8] |
| Jurkat (T-ALL) | Not specified | Not specified | Cell growth inhibition upon DHODH CRISPR KO | [5] |
Table 2: Effects of CRISPR-Mediated DHODH Knockdown
| Cell Line | Method | Effect | Reference |
| 4T1 (Breast Cancer) | CRISPR/Cas9 Knockout | Undetectable DHODH-dependent respiration; Interferes with tumor formation | [12] |
| Neuroblastoma (SK-N-BE(2)C) | shRNA Knockdown | Increased cleaved PARP and activated caspase-3 (apoptosis) | [9] |
| T-ALL (Jurkat) | CRISPR Knockout | Cell growth inhibition (rescuable with uridine) | [5] |
| Melanoma (S2-013) | sgRNA/Cas9 | Upregulation of MHC-I/II and APP transcripts | [13] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockdown of DHODH
This protocol provides a general framework for generating DHODH knockdown cell lines. Optimization will be required for specific cell types.
1. gRNA Design and Vector Construction
-
1.1. gRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the DHODH gene. Use online design tools (e.g., CHOPCHOP, Synthego) to identify gRNAs with high on-target efficiency and low off-target potential. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[14]
-
1.2. Vector Selection: Choose an appropriate all-in-one CRISPR/Cas9 vector that co-expresses the Cas9 nuclease and the sgRNA. Vectors containing a selection marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP) are recommended for enriching the edited cell population.[15]
-
1.3. Cloning: Synthesize the designed sgRNA sequences as DNA oligonucleotides and clone them into the selected CRISPR/Cas9 vector according to the manufacturer's instructions.
-
1.4. Verification: Verify the correct insertion of the sgRNA sequence into the vector by Sanger sequencing.
2. Delivery of CRISPR/Cas9 Components into Target Cells
-
2.1. Cell Culture: Culture the target cells in their recommended growth medium to ~70-80% confluency on the day of delivery.
-
2.2. Delivery Method:
-
Transfection (for easily transfectable cells): Use a lipid-based transfection reagent (e.g., Lipofectamine) or electroporation to deliver the CRISPR/Cas9 plasmid into the cells. Follow the manufacturer's protocol for the chosen method.
-
Lentiviral Transduction (for difficult-to-transfect or primary cells):
-
Produce lentiviral particles by co-transfecting the CRISPR/Cas9 vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cells with the lentiviral particles in the presence of polybrene (4-8 µg/mL).
-
-
3. Selection and Isolation of Knockdown Clones
-
3.1. Enrichment of Edited Cells:
-
Drug Selection: 48 hours post-transfection/transduction, apply the appropriate antibiotic selection (e.g., puromycin) to eliminate non-edited cells. Determine the optimal antibiotic concentration beforehand by performing a kill curve.[16]
-
FACS Sorting: If using a vector with a fluorescent reporter, use fluorescence-activated cell sorting (FACS) to isolate the cells expressing the reporter.
-
-
3.2. Single-Cell Cloning: After selection, dilute the cell population to a single cell per well in 96-well plates to grow clonal populations.
-
3.3. Expansion: Expand the resulting colonies for further analysis.
4. Validation of DHODH Knockdown
-
4.1. Genomic DNA Analysis (Optional for Knockout):
-
Extract genomic DNA from the expanded clones.
-
Amplify the target region by PCR.
-
Use a mismatch cleavage assay (e.g., T7E1) or Sanger sequencing to detect insertions/deletions (indels) at the target site.[16]
-
-
4.2. Western Blot Analysis (Protein Level):
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for DHODH and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody and visualize the bands to confirm the reduction or absence of DHODH protein.
-
-
4.3. Quantitative PCR (qPCR) (mRNA Level):
-
Extract total RNA from the cells and synthesize cDNA.
-
Perform qPCR using primers specific for DHODH and a housekeeping gene.
-
Calculate the relative expression of DHODH mRNA to confirm knockdown at the transcriptional level.
-
Protocol 2: Phenotypic Analysis of DHODH Knockdown Cells
1. Cell Viability and Proliferation Assay
-
Seed an equal number of wild-type and DHODH knockdown cells in 96-well plates.
-
At various time points (e.g., 24, 48, 72 hours), assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
To confirm that the observed effects are due to pyrimidine starvation, perform a rescue experiment by supplementing the culture medium with uridine (e.g., 50-100 µM).[5]
2. Apoptosis Assay
-
Measure the activity of executioner caspases, such as caspase-3 and caspase-7, using a commercially available kit.
-
Alternatively, use Western blot to detect the cleavage of PARP, a substrate of activated caspases.[9]
-
Annexin V/Propidium Iodide staining followed by flow cytometry can also be used to quantify apoptotic and necrotic cells.
3. Metabolomic Analysis of Pyrimidine Pools
-
Culture wild-type and DHODH knockdown cells under standard conditions.
-
Extract metabolites from an equal number of cells.
-
Analyze the intracellular concentrations of UTP and CTP using liquid chromatography-mass spectrometry (LC-MS) to confirm the depletion of pyrimidine pools.[9]
Conclusion
CRISPR-mediated genetic knockdown of DHODH is a robust method to mimic and validate the on-target effects of pharmacological inhibitors like this compound. This approach allows for a detailed investigation of the cellular consequences of disrupting the de novo pyrimidine synthesis pathway, aiding in the identification of downstream signaling events and potential therapeutic vulnerabilities. The protocols and data presented here provide a comprehensive guide for researchers to implement this technology in their studies of cancer, immunology, and drug development.
References
- 1. scbt.com [scbt.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. abmole.com [abmole.com]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. glpbio.com [glpbio.com]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 14. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
Application Notes and Protocols for Testing Dhodh-IN-12 Efficacy in a Zebrafish Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid and scalable preclinical cancer research.[1][2] Its key advantages include optical transparency for real-time imaging, rapid development, and cost-effectiveness, making it an ideal system for screening the efficacy of novel anti-cancer compounds.[3][4] This document provides detailed application notes and protocols for utilizing the zebrafish xenograft model to evaluate the in vivo efficacy of Dhodh-IN-12, a weak inhibitor of dihydroorotate dehydrogenase (DHODH).
Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[5][6] Inhibition of DHODH can thus selectively target cancer cells by depleting their pyrimidine pools, leading to cell cycle arrest and apoptosis.[7] While potent DHODH inhibitors like Brequinar have shown significant anti-tumor activity in various preclinical models, including zebrafish xenografts, there is a lack of specific in vivo efficacy data for this compound.[1][8]
Therefore, the following protocols are based on established methodologies for testing DHODH inhibitors in zebrafish xenograft models and provide a framework for determining the optimal dosage and therapeutic potential of this compound.
Data Presentation
Due to the limited availability of specific in vivo data for this compound, the following tables summarize quantitative data from studies using other DHODH inhibitors in various cancer models to provide a relevant context and starting point for experimental design.
Table 1: In Vitro IC50 Values of Various DHODH Inhibitors in Cancer Cell Lines
| DHODH Inhibitor | Cancer Cell Line | IC50 Value | Reference |
| Brequinar | Neuroblastoma Panel | Low nanomolar range | [1] |
| FF1215T | HL60 (AML) | 9 nM | [9] |
| Teriflunomide | Various | 262 nM | [9] |
| Vidofludimus | Various | 141 nM | [9] |
| Compound 11 | A/PR/8/34(H1N1) | 0.85 ± 0.05 µM | [10] |
| Compound 11 | SARS-CoV-2 | 3.60 ± 0.67 µM | [10] |
| Teriflunomide | A/PR/8/34(H1N1) | 35.02 ± 3.33 µM | [11] |
| Teriflunomide | SARS-CoV-2 | 26.06 ± 4.32 µM | [11] |
Table 2: In Vivo Efficacy of DHODH Inhibitors in Xenograft Models
| DHODH Inhibitor | Xenograft Model | Cancer Type | Dosage | Efficacy Outcome | Reference |
| Brequinar | Mouse | Neuroblastoma | Not specified | Dramatically reduced tumor growth and extended survival | [8] |
| Brequinar | Mouse | Pancreatic Cancer | Not specified | Strong anti-cancer activity | [7] |
| Brequinar & Temozolomide | Mouse | Neuroblastoma | Not specified | Curative in the majority of mice | [8] |
| Brequinar | Mouse | Small Cell Lung Cancer | Not specified | Suppressed tumor progression and extended survival | [5] |
| FF14984T | Mouse | AML (HL60) | 10 and 30 mg/kg daily | Significant anti-tumor effects | [9] |
| Brequinar & Cisplatin | Mouse | Cervical Cancer | BQR (15 mg/kg), DDP (7 mg/kg) | Synergistically inhibited tumor growth | [12] |
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Zebrafish Lines: Utilize transparent Casper (roy-/-;nacre-/-) or Tg(fli1a:EGFP) transgenic lines to visualize tumor growth and angiogenesis, respectively.
-
Maintenance: Maintain adult zebrafish in a recirculating aquaculture system at 28.5°C with a 14/10-hour light/dark cycle.
-
Breeding and Embryo Collection: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1. Collect embryos shortly after the light cycle begins.
-
Embryo Maintenance: Keep collected embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C. Add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium at 24 hours post-fertilization (hpf) to prevent pigmentation.
Cancer Cell Culture and Labeling
-
Cell Lines: A variety of human cancer cell lines have been successfully xenografted into zebrafish, including melanoma (A375), glioblastoma (U87), breast cancer (MDA-MB-231), and lung carcinoid (NCI-H727).[13] The choice of cell line should be relevant to the cancer type being studied.
-
Culture Conditions: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Fluorescent Labeling:
-
For short-term tracking (up to 5 days), label cells with a fluorescent dye such as CM-DiI or DiD according to the manufacturer's protocol.
-
For long-term studies, it is recommended to use cell lines stably expressing a fluorescent protein like GFP or mCherry.
-
Microinjection of Cancer Cells into Zebrafish Embryos
-
Preparation of Cells: Harvest cultured cells, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 5-10 x 10^6 cells/mL.
-
Needle Preparation: Pull borosilicate glass capillaries to a fine point using a micropipette puller. Break the tip of the needle with fine forceps to create an opening of approximately 10-20 µm.
-
Microinjection Setup: Use a microinjector connected to a stereomicroscope with a micromanipulator.
-
Injection Procedure:
-
Anesthetize 48 hpf zebrafish embryos with 0.02% tricaine.
-
Align the embryos on an agarose injection mold.
-
Load the prepared cell suspension into the microinjection needle.
-
Inject approximately 100-200 cells into the yolk sac or perivitelline space of each embryo.
-
-
Post-Injection Recovery: Transfer the injected embryos to fresh E3 medium and incubate at a compromise temperature of 34-35°C to support both zebrafish development and human cell viability.
In Vivo Efficacy Testing of this compound
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in E3 medium to the desired final concentrations. It is crucial to determine the maximum tolerated concentration (MTC) of this compound in zebrafish embryos prior to efficacy studies.
-
Drug Administration:
-
Immersion: At 24 hours post-injection (hpi), transfer individual tumor-bearing embryos to a 96-well plate containing E3 medium with the desired concentration of this compound or vehicle control (DMSO). Refresh the drug-containing medium daily.
-
Microinjection: For targeted delivery, the drug can be microinjected directly into the tumor mass.
-
-
Experimental Groups:
-
Group 1: Xenografted embryos treated with vehicle (control).
-
Group 2: Xenografted embryos treated with this compound (multiple concentrations).
-
Group 3: (Optional) Xenografted embryos treated with a positive control (e.g., Brequinar).
-
Group 4: (Optional) Non-injected embryos treated with this compound to assess toxicity.
-
Quantification of Tumor Growth and Angiogenesis
-
Imaging: At 1- and 3- or 4-days post-injection (dpi), anesthetize the embryos and image them using a fluorescence stereomicroscope or a confocal microscope.
-
Tumor Growth Quantification:
-
Acquire fluorescent images of the tumor mass.
-
Measure the area or volume of the fluorescent tumor at different time points using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the fold change in tumor size relative to the initial measurement at 1 dpi.
-
-
Angiogenesis Quantification (for Tg(fli1a:EGFP) line):
-
Acquire images of the GFP-labeled vasculature surrounding the tumor.
-
Quantify the number and length of new blood vessels sprouting towards the tumor mass.
-
Statistical Analysis
Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences in tumor growth and angiogenesis between the treatment and control groups.
Mandatory Visualizations
Caption: DHODH pathway and the inhibitory action of this compound.
Caption: Workflow for testing this compound in a zebrafish xenograft model.
References
- 1. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Narrative Review of Patient Cancer Tissue–Derived Zebrafish Xenograft Models for Evaluating Drug Sensitivity as an Avatar Model for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Modeling Lung Carcinoids with Zebrafish Tumor Xenograft [mdpi.com]
Application Notes and Protocols for Uridine Rescue Experiments with DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting uridine rescue experiments to validate the on-target effect of dihydroorotate dehydrogenase (DHODH) inhibitors. By supplementing the cell culture medium with uridine, researchers can bypass the de novo pyrimidine synthesis pathway, thereby rescuing cells from the effects of DHODH inhibition. This experimental approach is crucial for confirming that the observed cellular effects of a compound are specifically due to its inhibition of DHODH.
Introduction to DHODH Inhibition and Uridine Rescue
Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[1] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and differentiation in rapidly proliferating cells, such as cancer cells, which rely heavily on this pathway.[1][2][3]
A uridine rescue experiment is a critical control to demonstrate that the biological effects of a DHODH inhibitor are a direct consequence of pyrimidine starvation.[2][4][5] Uridine can be taken up by cells through the pyrimidine salvage pathway and converted into uridine monophosphate (UMP), thus replenishing the pyrimidine pool and mitigating the effects of DHODH inhibition.[3][6] A successful rescue provides strong evidence for the inhibitor's specific mechanism of action.[2][4]
Signaling Pathway of DHODH and Uridine Rescue
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, the point of inhibition by DHODH inhibitors, and the mechanism of uridine rescue via the salvage pathway.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
Application Notes and Protocols: Synergistic Effects of DHODH Inhibitors with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2][3] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it a promising target in oncology.[4][5][6] While DHODH inhibitors have shown preclinical efficacy, their single-agent activity in clinical trials has been limited.[7][8][9] Consequently, current research is focused on exploring the synergistic effects of DHODH inhibitors in combination with other chemotherapy agents to enhance anti-tumor activity.
These application notes provide a summary of the synergistic effects observed when combining DHODH inhibitors, such as Brequinar (BQR), (R)-HZ05, and the leflunomide derivative Dhodh-IN-12, with various classes of chemotherapy and targeted agents.[10] While detailed data is most abundant for well-studied inhibitors like Brequinar, the principles and protocols are broadly applicable to other compounds in this class, including this compound.
Mechanism of Synergy
The primary mechanism of DHODH inhibition is the disruption of pyrimidine synthesis, which is crucial for DNA and RNA replication in cancer cells.[2][11] This pyrimidine starvation can induce a variety of cellular stresses and vulnerabilities that can be exploited by other therapeutic agents. Key mechanisms contributing to synergistic anti-cancer effects include:
-
Induction of Apoptosis: Pyrimidine depletion leads to S-phase cell cycle arrest and subsequent p53-independent apoptosis.[4] This sensitizes cancer cells to agents that also promote programmed cell death.
-
Enhanced Ferroptosis: DHODH inhibition can promote ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[5] This effect is synergistic with agents like cisplatin that also induce cellular stress.[5]
-
Modulation of Key Signaling Pathways: DHODH inhibitors have been shown to downregulate the mTOR pathway, a key regulator of cell growth and survival, and the MYC oncogene, which is critical for the proliferation of many cancers.[5][12][13][14]
-
Enhanced Immune Response: By upregulating antigen presentation pathways (MHC Class I) on cancer cells, DHODH inhibition can increase their visibility to the immune system, thereby enhancing the efficacy of immune checkpoint inhibitors.[7][8][9] It can also promote the infiltration of Natural Killer (NK) cells into the tumor microenvironment.[1]
Signaling Pathway Overview
The diagram below illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and its link to mitochondrial respiration.
Caption: De novo pyrimidine synthesis pathway and the role of DHODH.
Quantitative Data on Synergistic Effects
The following tables summarize the quantitative data from studies demonstrating the synergistic effects of DHODH inhibitors with other chemotherapy agents.
Table 1: Synergy with Tyrosine Kinase Inhibitors in Mantle Cell Lymphoma (MCL)
| Cell Line | DHODH Inhibitor | Concentration | Combination Agent | Concentration | % Apoptotic Cells (Single Agent) | % Apoptotic Cells (Combination) | Synergy Finding | Reference |
| JeKo-1 | (R)-HZ05 | 80 nM | Bemcentinib | 0.5 µM | 49.1% ((R)-HZ05) / 14.7% (Bemcentinib) | 87.1% | Synergistic induction of apoptosis | [4] |
| JeKo-1 | (R)-HZ05 | 20, 40, 80 nM | Ibrutinib | 0.5, 1.0, 2.0 µM | Not specified | Not specified | Synergistic activity on cell death | [4] |
Table 2: Synergy with BCL2 Inhibitors in High-Grade B-cell Lymphoma (HGBCL)
| Cancer Type | DHODH Inhibitor | Combination Agent | Effect | Key Finding | Reference |
| HGBCL (DHL cells) | Brequinar | Venetoclax | Synergistic inhibitory effect on survival | Brequinar downregulates MCL-1 and MYC, potentially overcoming Venetoclax resistance. | [12][13][14] |
| HGBCL (Xenograft) | Brequinar | Venetoclax | Synergistic tumor growth inhibition | Combination treatment significantly delayed tumor growth compared to monotherapy. | [12][14][15] |
Table 3: Synergy with Platinum-Based Chemotherapy in Cervical Cancer
| Cancer Type | DHODH Inhibitor | Combination Agent | Effect | Key Finding | Reference |
| Cervical Cancer | Brequinar | Cisplatin | Synergistically induced ferroptosis in vitro and in vivo | Combination significantly downregulated the ferroptosis defender mTOR pathway. | [5] |
Table 4: Synergy with Immune Checkpoint Blockade (ICB)
| Cancer Model | DHODH Inhibitor | Combination Agent | Effect | Key Finding | Reference |
| B16F10 Melanoma | Brequinar | Anti-CTLA-4 + Anti-PD-1 | Significantly prolonged mouse survival | BQ treatment upregulates antigen presentation pathway genes and MHC class I expression. | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability and Apoptosis Assays
This protocol describes the methodology to assess the synergistic effect of a DHODH inhibitor (e.g., this compound) and a combination agent on cancer cell lines.
1. Materials:
-
Cancer cell lines (e.g., JeKo-1, SU-DHL4, CaSki, HeLa)[5][13]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
DHODH Inhibitor (e.g., this compound, Brequinar)
-
Combination agent (e.g., Bemcentinib, Venetoclax, Cisplatin)
-
96-well and 6-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
2. Experimental Workflow:
Caption: Workflow for in vitro synergy testing.
3. Detailed Steps:
-
Cell Seeding: Seed cells in 96-well plates for viability assays and 6-well plates for apoptosis assays at a predetermined density to ensure exponential growth throughout the experiment. Incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of the DHODH inhibitor and the combination agent.
-
Treat cells with:
-
Single agents at various concentrations.
-
Combinations of both agents (either simultaneously or sequentially, depending on the hypothesis). For example, in the study with (R)-HZ05 and tyrosine kinase inhibitors, the DHODH inhibitor was added 72 hours before the TKI.[4]
-
Vehicle control (e.g., DMSO).
-
-
-
Incubation: Incubate treated cells for a specified period (e.g., 48, 72, or 120 hours).[4]
-
Cell Viability Assay:
-
Add the viability reagent to each well of the 96-well plate.
-
Incubate as per the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
-
Apoptosis Assay:
-
Harvest cells from the 6-well plates.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[4]
-
Protocol 2: In Vivo Xenograft Model for Synergy Assessment
This protocol outlines the procedure for evaluating the synergistic anti-tumor efficacy of a DHODH inhibitor and a combination agent in a mouse xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cells for implantation (e.g., SU-DHL4)[14]
-
DHODH Inhibitor (e.g., Brequinar) formulated for in vivo use
-
Combination agent (e.g., Venetoclax) formulated for in vivo use
-
Vehicle solution
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
2. Experimental Workflow:
Caption: Workflow for in vivo xenograft synergy study.
3. Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment cohorts.
-
Treatment Administration: Administer the drugs and/or vehicle according to the planned schedule, route (e.g., oral gavage, intraperitoneal injection), and dosage.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record the body weight of each animal at the same frequency to monitor for toxicity.
-
-
Endpoint and Analysis:
-
The experiment can be terminated after a fixed duration or when tumors in the control group reach a predetermined maximum size.
-
Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine if the combination therapy is significantly more effective than the single agents.
-
Excised tumors can be used for further analysis, such as immunohistochemistry (IHC) to assess markers of proliferation (Ki-67) or apoptosis (cleaved caspase-3), or to confirm target engagement (e.g., MYC downregulation).[14]
-
Conclusion
The inhibition of DHODH represents a versatile strategy that can be combined with various classes of anti-cancer agents to achieve synergistic effects. By depleting pyrimidine pools, DHODH inhibitors create a state of metabolic stress that enhances the efficacy of agents targeting apoptosis, cell cycle progression, and DNA integrity. Furthermore, their ability to modulate the tumor microenvironment and enhance immunogenicity opens promising avenues for combination with immunotherapies. The protocols provided herein offer a framework for researchers to explore and validate the synergistic potential of this compound and other novel DHODH inhibitors in preclinical cancer models.
References
- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 12. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P1280: TARGETED INHIBITION OF DHODH IS SYNERGISTIC WITH BCL2 BLOCKADE IN LYMPHOMA WITH CONCURRENT MYC AND BCL2 REARRANGEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lymphoma | Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement | springermedicine.com [springermedicine.com]
Troubleshooting & Optimization
Dhodh-IN-12 solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Dhodh-IN-12. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data for this compound and similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating stock solutions.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations are provided in the table below.[1]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons, including solvent choice, concentration, and temperature. Please refer to the Troubleshooting Guide for detailed steps on how to address this issue.
Q4: How can I determine the solubility of this compound in my specific experimental buffer?
A4: It is essential to experimentally determine the solubility of this compound in your aqueous buffer. A detailed protocol for determining solubility is provided in the Experimental Protocols section.
Q5: Is this compound stable in aqueous solutions?
A5: this compound is a derivative of Leflunomide and is formed under physiological pH conditions from a precursor molecule, which suggests a degree of stability in aqueous solutions.[2] However, for long-term experiments, it is advisable to assess its stability in your specific buffer system. A general protocol for assessing stability is outlined in the Experimental Protocols section.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Source |
| Solid (Powder) | -20°C | 2 years | [1] |
| In DMSO | 4°C | 2 weeks | [1] |
| In DMSO | -80°C | 6 months | [1] |
Table 2: Suggested Solvents for this compound Solubility Testing
While specific quantitative solubility data for this compound is limited, the following solvents are commonly used for similar small molecules and can serve as a starting point for your own solubility assessments.
| Solvent | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary recommended solvent for stock solutions. |
| Ethanol | May be a suitable solvent, but solubility should be determined experimentally. |
| Methanol | Can be tested as an alternative organic solvent. |
| N,N-Dimethylformamide (DMF) | Another polar aprotic solvent that can be effective for dissolving small molecules. |
| Co-solvent Mixtures | For aqueous-based assays, co-solvent systems such as DMSO/PEG300/Tween-80/Saline or DMSO/Corn Oil have been used for other DHODH inhibitors and may be applicable. The final DMSO concentration should be kept low (typically <1%) in cellular assays to avoid toxicity. |
Troubleshooting Guide
Issue: this compound Fails to Dissolve or Precipitates from Solution
This guide provides a logical workflow to troubleshoot solubility issues with this compound.
References
Technical Support Center: Troubleshooting Low Efficacy of Dhodh-IN-12 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using Dhodh-IN-12 in cell-based assays. Given that this compound is characterized as a weak inhibitor of Dihydroorotate Dehydrogenase (DHODH), this guide focuses on strategies to ensure its effective use and interpret experimental outcomes accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of Leflunomide and functions as a weak inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH)[1][2][3]. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound is expected to deplete the cellular pyrimidine pool, leading to decreased cell proliferation.
Q2: What does it mean that this compound is a "weak inhibitor"?
A2: A weak inhibitor requires a higher concentration to achieve the same level of enzyme inhibition as a potent inhibitor. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound is not consistently reported in publicly available datasheets, its characterization as "weak" suggests that researchers may need to use higher concentrations than they would for more potent DHODH inhibitors like Brequinar or Teriflunomide to observe a significant biological effect[1]. It is crucial to distinguish this compound from similarly named compounds, such as "hthis compound," which has a reported IC50 of 0.421 µM[4].
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM or higher. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the powder at -20°C for up to two years. In DMSO, store the stock solution at -80°C for up to six months or at -20°C for up to one month[2].
Q4: What are appropriate positive controls for my experiments with this compound?
A4: When using this compound, it is highly recommended to include a potent and well-characterized DHODH inhibitor as a positive control. This will help confirm that your assay system is responsive to DHODH inhibition. Suitable positive controls include Brequinar (IC50 ≈ 5.2 nM), Teriflunomide (the active metabolite of Leflunomide), and Leflunomide itself[5].
Q5: How can I confirm that the observed effects in my cells are due to DHODH inhibition?
A5: A uridine rescue experiment is the standard method to confirm on-target DHODH inhibition. Since DHODH is essential for de novo pyrimidine synthesis, its inhibition can be bypassed by supplying cells with exogenous uridine, which can be utilized through the pyrimidine salvage pathway. If the effects of this compound (e.g., decreased cell viability) are reversed or mitigated by the addition of uridine to the cell culture medium, it strongly suggests that the observed phenotype is due to the inhibition of DHODH.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| No or very low efficacy observed (e.g., no decrease in cell viability). | Insufficient Concentration: this compound is a weak inhibitor and may require higher concentrations to exert its effect. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Low Cell Proliferation Rate: Cells with a low proliferation rate are less dependent on de novo pyrimidine synthesis and thus less sensitive to DHODH inhibition. | Use rapidly proliferating cell lines. Ensure your cells are in the logarithmic growth phase during the experiment. | |
| Active Pyrimidine Salvage Pathway: The cell line used may have a highly active pyrimidine salvage pathway, making it less reliant on the de novo pathway. | Consider using cell lines known to be sensitive to DHODH inhibitors. Alternatively, you can try to inhibit the salvage pathway, although this can have confounding effects. | |
| Compound Instability or Degradation: Improper storage or handling of the this compound stock solution may lead to its degradation. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles and protect from light. | |
| Incorrect Assay Conditions: The assay duration may be too short to observe a significant effect on cell viability or other downstream readouts. | Increase the incubation time with this compound (e.g., 48-72 hours) to allow for the depletion of the pyrimidine pool and subsequent effects on cell proliferation. | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a common source of variability. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and proper pipetting techniques. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. | |
| Compound Precipitation: High concentrations of this compound in the final culture medium may lead to precipitation, especially if the DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare intermediate dilutions of the stock solution in culture medium before adding to the wells. Visually inspect the wells for any signs of precipitation. | |
| Positive control (e.g., Brequinar) works, but this compound does not. | Potency Difference: This is the most likely scenario given that this compound is a weak inhibitor. | This result helps validate your assay system. Refer to the "Insufficient Concentration" solution above and test significantly higher concentrations of this compound. |
| Cell Line Specificity: While unlikely to be the sole reason, there could be cell-line-specific differences in the uptake or metabolism of this compound compared to the positive control. | Test in a different cell line known to be sensitive to other DHODH inhibitors. | |
| Uridine rescue experiment does not reverse the effect of this compound. | Off-Target Effects: At high concentrations, this compound might have off-target effects that are not related to DHODH inhibition. | If possible, test for other potential off-target activities. Lowering the concentration of this compound to a range where off-target effects are less likely might be necessary, although this could also reduce the on-target effect. |
| Incomplete Rescue: The concentration of uridine may be insufficient to fully rescue the cells. | Perform a titration of uridine concentration in your rescue experiment to find the optimal concentration for your cell line. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the amount of this compound powder and DMSO needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Protect from light.
-
Cell Viability Assay (CCK-8)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Positive control (e.g., Brequinar) stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor).
-
Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
DHODH Activity Assay (Colorimetric)
-
Materials:
-
Cells treated with this compound, positive control, or vehicle
-
Cell lysis buffer
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Dihydroorotate (DHO) substrate
-
Decylubiquinone (coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
Microplate reader
-
-
Procedure:
-
After treatment, harvest and wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the supernatant after centrifugation to remove cell debris.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add equal amounts of protein from each lysate.
-
Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
-
Initiate the reaction by adding the reaction mixture to the cell lysates and then adding DCIP.
-
Immediately measure the absorbance at 600 nm and continue to take readings at regular intervals (e.g., every 5 minutes) for a defined period.
-
DHODH activity is proportional to the rate of DCIP reduction (decrease in absorbance at 600 nm).
-
Uridine Rescue Experiment
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Uridine stock solution (sterile-filtered)
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare two sets of this compound dilutions in culture medium.
-
To one set of dilutions, add uridine to a final concentration of 100 µM (this concentration may need to be optimized for your cell line). The other set will not contain uridine.
-
Include the following controls: vehicle only, vehicle + uridine, this compound only, and this compound + uridine.
-
Remove the medium from the cells and add 100 µL of the prepared solutions to the appropriate wells.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Assess cell viability using the CCK-8 assay as described in Protocol 2.
-
Compare the viability of cells treated with this compound in the presence and absence of uridine. A significant increase in viability in the presence of uridine indicates an on-target effect.
-
Data Presentation
Table 1: Potency of DHODH Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | DHODH | Not well-established; characterized as a weak inhibitor | [1][3] |
| hthis compound | DHODH | 0.421 µM | [4] |
| Brequinar | Human DHODH | ~5.2 nM | [5] |
| Teriflunomide | Human DHODH | ~1.1 µM | [5] |
| Leflunomide | Human DHODH | ~98 µM | [5] |
Note: It is critical to differentiate between this compound and hthis compound as they have significantly different reported potencies.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Dhodh-IN-12 Concentration for Long-Term Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Dhodh-IN-12 in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of leflunomide and acts as a weak inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2][3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and can induce apoptosis (programmed cell death) in rapidly proliferating cells.[6][7][8][9][10]
Q2: What is a recommended starting concentration for this compound in long-term cell culture?
A2: Specific IC50 or EC50 values for this compound across various cell lines are not widely published. As this compound is a leflunomide derivative, a logical starting point would be to test a concentration range informed by the known activities of other DHODH inhibitors. For instance, the IC50 values for inhibitors like Brequinar, Leflunomide, and Teriflunomide often fall within the nanomolar to low micromolar range, depending on the cell line.[6] It is crucial to perform a dose-response study to determine the optimal, non-lethal concentration for your specific cell line and experimental duration.[11]
Q3: How do I determine the optimal non-lethal concentration of this compound for my long-term experiment?
A3: To determine the optimal concentration, a cytotoxicity or cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) should be performed. This involves treating your cells with a range of this compound concentrations for a period relevant to your planned long-term experiment (e.g., 72 hours or longer). The goal is to identify a concentration that inhibits the target pathway without causing significant cell death, which could confound your results. A concentration that results in a slight reduction in cell proliferation (e.g., 10-20%) is often a good starting point for long-term studies.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to target DHODH, like most small molecule inhibitors, it may have off-target effects. These can be cell-type dependent and concentration-dependent. It is advisable to include appropriate controls in your experiments, such as a rescue experiment where the effects of this compound are reversed by the addition of exogenous uridine to the culture medium.[12] This helps to confirm that the observed phenotypes are indeed due to the inhibition of the pyrimidine synthesis pathway.
Q5: How stable is this compound in cell culture medium?
A5: The stability of this compound in cell culture medium at 37°C over extended periods is not well-documented. For long-term experiments, it is recommended to refresh the medium containing the inhibitor regularly (e.g., every 2-3 days) to maintain a consistent concentration. Alternatively, the stability of the compound in your specific culture medium can be assessed using analytical methods like HPLC-MS.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Excessive Cell Death | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-lethal concentration for your cell line. Start with a lower concentration range. |
| Cell line is highly sensitive to pyrimidine depletion. | Ensure the cell line's sensitivity to DHODH inhibition is characterized. Consider using a cell line with known resistance as a negative control. | |
| No Observable Effect | This compound concentration is too low. | Increase the concentration of this compound. Confirm the activity of your stock solution. |
| The cell line has a highly active pyrimidine salvage pathway. | Supplement the medium with inhibitors of the salvage pathway (e.g., dipyridamole) to enhance the effect of DHODH inhibition.[14] | |
| This compound has degraded in the culture medium. | Refresh the medium with freshly prepared this compound every 48-72 hours. | |
| Cell Morphology Changes | Cellular stress due to pyrimidine depletion. | Monitor cells daily. If significant morphological changes occur at the desired concentration, consider a slightly lower concentration. |
| Inconsistent Results | Inconsistent inhibitor concentration. | Ensure accurate and consistent preparation of this compound stock and working solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Variation in cell density at the start of the experiment. | Standardize cell seeding density for all experiments. |
Quantitative Data Summary
Since specific quantitative data for this compound is limited, the following table summarizes the IC50 values of other well-characterized DHODH inhibitors in various cancer cell lines to provide a reference for designing dose-response experiments.
| DHODH Inhibitor | Cell Line | IC50 / EC50 (µM) | Assay Duration |
| Brequinar | HeLa | 0.338 (48h), 0.156 (72h) | 48-72 hours |
| Brequinar | CaSki | 0.747 (48h), 0.228 (72h) | 48-72 hours |
| Leflunomide | T-47D, A-375, H929 | 6 - 35 | 72-96 hours |
| Teriflunomide | T-47D, A-375, H929 | 4 - 8 | 72-96 hours |
Data compiled from publicly available research.[15] These values are cell-line specific and should be used as a guide for establishing the optimal concentration of this compound in your experimental system.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is suitable for long-term cell culture by assessing its cytotoxic effects.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cytotoxicity assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range, based on other DHODH inhibitors, is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 72 hours, 5 days, or 7 days).
-
Cytotoxicity Assessment: At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value and to identify a suitable non-lethal concentration for long-term studies.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: Experimental workflow for optimization.
Caption: A logical approach to troubleshooting.
References
- 1. Inhibition of DHODH Enhances Replication-Associated Genomic Instability and Promotes Sensitivity in Endometrial Cancer | MDPI [mdpi.com]
- 2. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing stem cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DHODH Inhibitors in Pancreatic Cancer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dihydroorotate Dehydrogenase (DHODH) inhibitors in the context of pancreatic cancer.
Frequently Asked Questions (FAQs)
Q1: Why are my pancreatic cancer cells showing resistance to DHODH inhibitors like brequinar (BQ)?
A1: Pancreatic cancer cells can exhibit intrinsic or acquired resistance to DHODH inhibitors. A primary mechanism is the upregulation of the pyrimidine salvage pathway.[1][2][3] While DHODH inhibitors block the de novo synthesis of pyrimidines, cancer cells can compensate by importing extracellular uridine and converting it into the necessary pyrimidine nucleotides for proliferation.[1][2][4] This salvage pathway is often mediated by the Equilibrative Nucleoside Transporter 1 (ENT1).[1][4]
Q2: What are the key molecular players involved in this resistance mechanism?
A2: The key molecules are:
-
DHODH (Dihydroorotate Dehydrogenase): The enzyme target of inhibitors like brequinar, essential for the de novo pyrimidine synthesis pathway.[1][5]
-
ENT1 (Equilibrative Nucleoside Transporter 1): A transporter protein that facilitates the uptake of extracellular uridine into the cell.[1][4]
-
Uridine: A nucleoside that can be salvaged by the cell to produce pyrimidine nucleotides, bypassing the need for DHODH activity.[1][2]
Q3: What are some strategies to overcome resistance to DHODH inhibitors in pancreatic cancer?
A3: Combination therapy is a promising approach. Here are some strategies that have been explored:
-
Dual blockade of de novo and salvage pathways: Combining a DHODH inhibitor (e.g., brequinar) with an ENT1 inhibitor (e.g., CNX-774) has been shown to be highly effective.[1][4] This dual targeting leads to profound pyrimidine starvation and loss of cell viability in resistant cells.[1]
-
Combination with BCL-XL inhibitors: DHODH inhibition can alter the apoptotic regulatory proteome, increasing sensitivity to inhibitors of the anti-apoptotic protein BCL-XL.[6][7]
-
Combination with immune checkpoint blockade: DHODH inhibition has been shown to upregulate the expression of genes involved in antigen presentation (MHC-I), potentially enhancing the efficacy of immune checkpoint inhibitors.[5][8]
Q4: Are there any potential biomarkers for the efficacy of DHODH inhibitors?
A4: N-acetylneuraminic acid accumulation has been identified as a potential marker of the therapeutic efficacy of DHODH inhibitors.[1][2]
Troubleshooting Guide
Problem 1: My DHODH inhibitor shows limited efficacy as a monotherapy in my pancreatic cancer cell line.
| Possible Cause | Suggested Solution |
| The cell line has a highly active pyrimidine salvage pathway. | Test for uridine uptake by the cells (see Experimental Protocol 1). If uptake is high, consider a combination therapy with an ENT1 inhibitor like CNX-774.[1] |
| The concentration of the DHODH inhibitor is suboptimal. | Perform a dose-response curve to determine the IC50 of your DHODH inhibitor for the specific cell line. See the table below for representative concentrations. |
| The experimental duration is too short. | Extend the treatment duration. Some studies have shown that prolonged exposure to DHODH inhibitors is necessary to observe significant effects.[5][8] |
Problem 2: I am not sure if the pyrimidine salvage pathway is active in my resistant cell line.
| Suggested Action | Expected Outcome if Salvage Pathway is Active |
| Uridine Rescue Assay: Treat your cells with the DHODH inhibitor in the presence and absence of exogenous uridine. | The cytotoxic effect of the DHODH inhibitor will be reversed or significantly reduced in the presence of uridine. |
| Metabolomic Analysis: Perform LC-MS/MS to analyze the intracellular nucleotide pools after treatment with a DHODH inhibitor. | Resistant cells will maintain their pyrimidine pools despite DHODH inhibition, and there may be an accumulation of uracil and uridine.[1][2] |
| Gene Expression Analysis: Analyze the expression of ENT1 (gene name SLC29A1) using qPCR or RNA-seq. | Resistant cell lines may show higher basal expression of ENT1. |
Quantitative Data Summary
Table 1: Representative concentrations for in vitro studies.
| Compound | Cell Line | Concentration Range | Effect | Reference |
| Brequinar (BQ) | Human and Murine PDAC cell lines | 10 nM - 10 µM | Inhibition of proliferation | [1] |
| CNX-774 | BQ-resistant PDAC cell lines | 1 µM - 10 µM | Sensitization to BQ | [1] |
| Leflunomide | Panc-1, Tu8902 | 50 µM - 100 µM | Decreased cell growth and OCR | [7] |
| DT2216 (BCL-XL PROTAC) | PDAC cell lines and organoids | Varies | Synergistic apoptosis with BQ | [6] |
Table 2: Example of in vivo study outcomes.
| Treatment Group | Effect on Tumor Growth | Effect on Survival | Reference |
| Vehicle | Progressive tumor growth | - | [1] |
| Brequinar (BQ) monotherapy | Modest suppression | Modest increase | [1] |
| ENT1 inhibitor monotherapy | Minimal effect | Minimal effect | [1] |
| BQ + ENT1 inhibitor | Dramatic suppression | Prolonged survival | [1] |
Key Experimental Protocols
Protocol 1: Uridine Uptake Assay
-
Cell Seeding: Seed pancreatic cancer cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Wash the cells with a buffer (e.g., HBSS) and then incubate with a solution containing radiolabeled uridine (e.g., [³H]-uridine) for a defined period (e.g., 10-30 minutes). Include wells with a known ENT1 inhibitor (like CNX-774 or dipyridamole) as a negative control.
-
Lysis and Scintillation Counting: Wash the cells to remove extracellular radiolabeled uridine. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Compare the uridine uptake in the presence and absence of the ENT1 inhibitor.
Protocol 2: Combination Therapy Viability Assay
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate.
-
Drug Treatment: Treat the cells with a matrix of concentrations of the DHODH inhibitor (e.g., brequinar) and the combination drug (e.g., CNX-774 or a BCL-XL inhibitor). Include single-agent controls for each drug.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo, or crystal violet staining.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Caption: DHODH inhibitor resistance pathway and combination therapy approach.
Caption: Workflow for testing DHODH and ENT1 inhibitor combinations.
References
- 1. ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
How to address variability in Dhodh-IN-12 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using Dhodh-IN-12, a weak inhibitor of dihydroorotate dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of Leflunomide and acts as a weak inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA. By inhibiting DHODH, this compound can disrupt this pathway, leading to a depletion of the pyrimidine pool necessary for cell proliferation. This makes DHODH inhibitors a subject of research for diseases characterized by rapid cell growth, such as cancer and autoimmune disorders.[1][2]
Q2: Why am I observing high variability in cell viability assays with this compound?
Variability in cell viability assays when using DHODH inhibitors like this compound can stem from several factors:
-
Cell Line-Specific Metabolic Dependencies: Cells can synthesize pyrimidines through two main pathways: the de novo pathway and the salvage pathway. Cancer cells and other rapidly proliferating cells are often more reliant on the de novo pathway.[3] However, the degree of this dependency varies between cell lines. Cells with a highly active salvage pathway can compensate for the inhibition of the de novo pathway by taking up pyrimidines from the extracellular environment, making them more resistant to DHODH inhibitors.[4][5][6]
-
This compound Potency: this compound is characterized as a weak DHODH inhibitor. Its lower potency means that experimental conditions need to be carefully optimized to observe a significant effect.
-
Culture Conditions: The composition of the cell culture medium, particularly the presence of nucleosides, can significantly impact the apparent efficacy of this compound.
-
Treatment Duration: The effects of pyrimidine depletion on cell viability may take time to manifest. Short incubation times may not be sufficient to observe a significant reduction in cell viability.[7]
Q3: How can I confirm that the observed effects in my experiment are specifically due to DHODH inhibition?
To confirm the on-target effect of this compound, a "uridine rescue" experiment is essential. The inhibitory effects of DHODH inhibitors on cell proliferation and other cellular processes can be reversed by supplementing the cell culture medium with uridine.[8][9] If the addition of uridine rescues the phenotype (e.g., restores cell viability), it strongly suggests that the observed effect is due to the inhibition of the de novo pyrimidine synthesis pathway.
Q4: What are the expected downstream cellular effects of DHODH inhibition with this compound?
Inhibition of DHODH can lead to a variety of downstream cellular effects, including:
-
Cell Cycle Arrest: Depletion of the pyrimidine pool can lead to an S-phase arrest in the cell cycle, as DNA replication is hampered by the lack of necessary building blocks.[10]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis).[9][10]
-
Increased Reactive Oxygen Species (ROS) Production: DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain. Its inhibition can lead to mitochondrial dysfunction and an increase in ROS production.[9][11]
-
ATP Depletion: DHODH inhibition can also lead to a decrease in cellular ATP levels.[11]
-
Activation of p53: Pyrimidine depletion can lead to the activation of the tumor suppressor p53 and its downstream targets.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Cell line heterogeneity | Profile the expression of DHODH in your panel of cell lines. Cell lines with higher DHODH expression may be more sensitive to inhibition.[11] Be aware that different cell lines have varying dependencies on the de novo pyrimidine synthesis pathway.[4][5] |
| Variability in treatment duration | The time required to observe an effect can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and experimental conditions.[7] |
| Presence of pyrimidines in serum | Fetal bovine serum (FBS) can contain low levels of nucleosides that may interfere with the activity of DHODH inhibitors. Consider using dialyzed FBS to minimize this variability. |
| Compound stability and solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment to avoid degradation. |
| Inappropriate assay | For weakly potent inhibitors, standard cell viability assays like MTT or XTT may not be sensitive enough. Consider using assays that measure cell proliferation over a longer period or more sensitive measures of cell health. |
Issue 2: No significant effect observed on the target pathway (e.g., p53 activation).
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient inhibitor concentration | Given that this compound is a weak inhibitor, higher concentrations may be required to achieve a significant biological effect compared to more potent DHODH inhibitors. Perform a dose-response experiment to determine the optimal concentration. |
| Cellular resistance | The target cells may have a highly active pyrimidine salvage pathway. Perform a uridine rescue experiment to confirm that the pathway is being targeted. If the effect is not rescued, the observed phenotype may be off-target.[8][9] |
| Timing of analysis | The activation of downstream signaling pathways can be transient. Conduct a time-course experiment to identify the peak response time for the specific pathway you are investigating. |
| Antibody quality in Western blotting | Ensure the primary antibodies for your target proteins (e.g., p53, p21) are validated for the application and are working correctly. Include positive and negative controls in your Western blot experiments. |
Data Presentation
Table 1: Comparative IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines
| Cell Line | DHODH Inhibitor | IC50 (µM) | Treatment Duration (h) | Reference |
| A375 (Melanoma) | Leflunomide | ~35 | 72-96 | [11] |
| A375 (Melanoma) | Brequinar | ~0.45 | 72-96 | [11] |
| T-47D (Breast Cancer) | Leflunomide | ~6 | 72-96 | [11] |
| T-47D (Breast Cancer) | Brequinar | ~0.08 | 72-96 | [11] |
| H929 (Multiple Myeloma) | Leflunomide | ~20 | 72-96 | [11] |
| H929 (Multiple Myeloma) | Brequinar | ~0.15 | 72-96 | [11] |
| DU145 (Prostate Cancer) | Leflunomide | >100 | 72-96 | [11] |
| DU145 (Prostate Cancer) | Brequinar | >100 | 72-96 | [11] |
| K562 (CML) | Meds433 | ~0.1 | 72 | [9] |
| K562 (CML) | Brequinar | ~1 | 72 | [9] |
Note: Data for this compound is limited. The table provides data for other DHODH inhibitors to illustrate the variability in potency and cell line sensitivity.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase for the duration of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat with a serial dilution of this compound. Include a vehicle control (e.g., DMSO). For rescue experiments, co-treat with a final concentration of 100 µM uridine.[9]
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for p53 and Downstream Targets
-
Cell Lysis: Treat cells with this compound for the predetermined optimal time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
DHODH Enzyme Activity Assay
This assay measures the reduction of a dye (e.g., DCIP) coupled to the oxidation of dihydroorotate by DHODH.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100) containing coenzyme Q10 and the colorimetric reagent 2,6-dichloroindophenol (DCIP).[12]
-
Inhibitor Pre-incubation: Add recombinant human DHODH enzyme and varying concentrations of this compound to the reaction mixture and pre-incubate for 30 minutes at 25°C.
-
Initiate Reaction: Start the reaction by adding the substrate, dihydroorotic acid.
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 of this compound.
Mandatory Visualizations
Caption: DHODH inhibition by this compound blocks pyrimidine synthesis.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 6. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Managing cytotoxicity of Dhodh-IN-12 in non-cancerous cell lines
Welcome to the technical support center for Dhodh-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the cytotoxic effects of this compound, particularly in non-cancerous cell lines. Here you will find frequently asked questions and troubleshooting guides to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of leflunomide and acts as an inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a critical enzyme located in the mitochondria that catalyzes the fourth step in the de novo pyrimidine synthesis pathway—the conversion of dihydroorotate to orotate.[2][3][4] Pyrimidines are essential building blocks for DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and ultimately, cell death.[3]
Q2: Why is this compound cytotoxic to both cancerous and non-cancerous cells?
A2: this compound's mechanism targets a fundamental process for cell proliferation: nucleotide synthesis. Rapidly dividing cells, such as cancer cells, have a high demand for nucleotides and are therefore highly dependent on the de novo pyrimidine synthesis pathway.[2][4][5][6] This makes them particularly sensitive to DHODH inhibition. However, non-cancerous cells, especially those that are actively proliferating in culture, also rely on this pathway to some extent and can be negatively affected by the drug, leading to off-target cytotoxicity.
Q3: Is there a difference in how cancerous and non-cancerous cells produce pyrimidines?
A3: Yes. While both cell types can use the de novo synthesis pathway, many normal or resting cells can also rely on the "pyrimidine salvage pathway". This alternative pathway recycles pyrimidines from the extracellular environment.[4][6] Cancer cells, due to their accelerated proliferation, are often more heavily dependent on the high-throughput de novo pathway.[5] This metabolic difference provides a potential therapeutic window for targeting cancer cells with DHODH inhibitors while mitigating effects on normal cells.
Q4: What is the primary method to protect non-cancerous cells from this compound cytotoxicity?
A4: The most effective method is to supplement the cell culture medium with uridine.[3] Uridine can be taken up by cells and utilized by the pyrimidine salvage pathway to produce the necessary nucleotides, thereby bypassing the block in the de novo pathway caused by this compound. This is often referred to as a "uridine rescue."
Troubleshooting Guides
Problem 1: High cytotoxicity observed in my non-cancerous control cell line at effective concentrations.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: this compound is typically dissolved in solvents like DMSO or ethanol, which can be toxic to cells at higher concentrations.[7] Always run a vehicle control (culture medium with the same final concentration of the solvent used for the drug) to ensure the observed cytotoxicity is not from the solvent itself. It is best to keep the final solvent concentration, typically DMSO, below 0.5% (v/v).
-
-
Possible Cause 2: Concentration or Exposure Time is too high.
-
Solution: The sensitivity to DHODH inhibitors can vary significantly between cell lines.[8] Perform a dose-response experiment with a broad range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) for both your non-cancerous and cancer cell lines. This will help you identify a therapeutic window where cancer cell viability is significantly reduced while non-cancerous cells are less affected.
-
-
Possible Cause 3: High dependence of the non-cancerous cell line on de novo pyrimidine synthesis.
-
Solution: This is a common issue, especially with actively dividing non-cancerous cell lines. Implement a uridine rescue. Supplement your culture medium with uridine (typically 50-100 µM) when treating your non-cancerous cells with this compound. This should restore pyrimidine pools and significantly reduce cytotoxicity.[3]
-
Problem 2: Inconsistent results or high well-to-well variability in cytotoxicity assays.
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into wells. Inconsistent cell numbers at the start of the experiment will lead to variable results.[9]
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Solution: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To avoid this, do not use the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to maintain humidity within the plate.
-
-
Possible Cause 3: Bubbles in wells.
-
Solution: Bubbles can interfere with absorbance or fluorescence readings in plate-based assays.[9] Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile pipette tip.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) for DHODH inhibitors varies widely depending on the specific inhibitor, the cell line, and the assay conditions. While specific IC50 values for this compound are not widely published, the table below provides representative data for other DHODH inhibitors to guide experimental design.
Table 1: Representative EC50 Values for DHODH Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | DHODH Inhibitor | EC50 (µM) | Exposure Time (h) |
|---|---|---|---|---|
| T-47D | Breast Cancer | Brequinar | 0.080 | 72-96 |
| A-375 | Melanoma | Brequinar | 0.450 | 72-96 |
| H929 | Multiple Myeloma | Brequinar | 0.250 | 72-96 |
| T-47D | Breast Cancer | Leflunomide | 35 | 72-96 |
| A-375 | Melanoma | Leflunomide | 6 | 72-96 |
| DU145 | Prostate Cancer | Brequinar/Leflunomide | >100 | 72-96 |
| SK-OV-3 | Ovarian Cancer | Brequinar/Leflunomide | >100 | 72-96 |
(Data adapted from a study on various cancer cell lines, demonstrating the range of sensitivities to DHODH inhibitors.[8])
Note: The user must empirically determine the optimal concentration of this compound for their specific cancerous and non-cancerous cell lines.
Signaling Pathways and Workflows
The following diagrams illustrate the key mechanism of action and experimental workflows for managing this compound cytotoxicity.
Caption: Mechanism of DHODH inhibition and the Uridine Rescue pathway.
Caption: Experimental workflow for assessing and managing cytotoxicity.
References
- 1. abmole.com [abmole.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Uridine Supplementation for DHODH-IN-12 Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing uridine supplementation to counteract the toxic effects of DHODH-IN-12, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause toxicity?
A1: this compound is a small molecule inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[3][4] By inhibiting DHODH, this compound effectively blocks the synthesis of pyrimidines (uridine and cytidine), which are essential building blocks for DNA and RNA. This pyrimidine starvation leads to the primary toxicity of this compound, particularly in rapidly proliferating cells such as cancer cells, which have a high demand for nucleotides. The resulting effects include cell cycle arrest, inhibition of cell growth, and induction of apoptosis.[5][6]
Q2: How does uridine supplementation counteract this compound toxicity?
A2: Uridine supplementation rescues cells from this compound-induced toxicity by activating the pyrimidine salvage pathway.[1] This pathway allows cells to utilize exogenous uridine to produce uridine monophosphate (UMP), bypassing the step inhibited by this compound in the de novo synthesis pathway. UMP can then be converted to other essential pyrimidine nucleotides (UDP, UTP, CTP), thus replenishing the depleted nucleotide pools and restoring DNA and RNA synthesis. This rescue effect has been demonstrated to abrogate the cytotoxic and anti-proliferative effects of DHODH inhibitors.[7]
Q3: What is the recommended concentration of uridine for rescue experiments?
A3: The optimal concentration of uridine for rescue experiments can vary depending on the cell type and the concentration of the DHODH inhibitor used. However, a common starting concentration is 100 µM, which has been shown to completely rescue the growth-inhibitory effects of some DHODH inhibitors.[5][8] In some cases, concentrations as low as 5 µM have been shown to significantly diminish the inhibitory effects.[9] It is recommended to perform a dose-response experiment to determine the optimal uridine concentration for your specific experimental setup.
Q4: Can uridine supplementation interfere with the anti-cancer efficacy of this compound?
A4: Yes, uridine supplementation can completely abrogate the anti-proliferative and apoptotic effects of DHODH inhibitors, including presumably this compound.[7][10] This is because uridine rescue is a direct on-target confirmation of the mechanism of action. Therefore, in a therapeutic context, co-administration of uridine with a DHODH inhibitor would likely negate the intended anti-cancer effect. The primary use of uridine in this research context is to confirm that the observed cellular effects of the inhibitor are indeed due to the inhibition of the de novo pyrimidine synthesis pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete rescue with uridine | - Insufficient uridine concentration.- Low expression or activity of uridine salvage pathway enzymes (e.g., uridine kinase).- Low expression of nucleoside transporters, limiting uridine uptake.[8] | - Perform a uridine dose-response curve to determine the optimal concentration (try up to 1 mM).- Verify the expression of key salvage pathway enzymes in your cell line (e.g., via qPCR or Western blot).- Consider using cell lines known to have a functional salvage pathway. |
| High background toxicity in control cells | - Uridine itself can be toxic to some cell lines at very high concentrations.- Contamination of cell culture. | - Test a range of uridine concentrations on your cells in the absence of this compound to determine any intrinsic toxicity.- Ensure sterile cell culture techniques. |
| Variability between experiments | - Inconsistent cell seeding density.- Differences in incubation times.- Degradation of this compound or uridine solutions. | - Maintain consistent cell numbers and confluency at the start of each experiment.- Adhere strictly to the same incubation times for drug treatment and uridine rescue.- Prepare fresh solutions of this compound and uridine for each experiment. |
| Unexpected off-target effects | - Although uridine rescue confirms on-target activity, high concentrations of this compound may have off-target effects. | - Use the lowest effective concentration of this compound as determined by a dose-response curve.- Compare the cellular phenotype with that of other known DHODH inhibitors. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on DHODH inhibitors and uridine rescue. Note that specific data for this compound is limited in public literature; therefore, data from other potent DHODH inhibitors (e.g., Brequinar, MEDS433) are presented as a reference.
Table 1: Effect of DHODH Inhibitors on Cell Viability and Rescue by Uridine
| Cell Line | DHODH Inhibitor (Concentration) | % Cell Viability (Inhibitor alone) | % Cell Viability (Inhibitor + Uridine) | Uridine Concentration | Reference |
| K562 | MEDS433 (10 µM) | ~20% | ~100% | 100 µM | [5] |
| CML-T1 | MEDS433 (10 µM) | ~30% | ~100% | 100 µM | [5] |
| Neuroblastoma Panel | Brequinar (various) | IC50 in low nM range | Growth restored | Not specified | [11] |
| B-ALL cell lines | BAY-2402234 (various) | Dose-dependent decrease | Viability restored | 1 mM | [12] |
Table 2: Effect of DHODH Inhibitors on Apoptosis and Rescue by Uridine
| Cell Line | DHODH Inhibitor (Concentration) | % Apoptosis (Inhibitor alone) | % Apoptosis (Inhibitor + Uridine) | Uridine Concentration | Reference |
| K562 | MEDS433 (10 µM) | ~70% | ~10% | 100 µM | [5] |
| CML-T1 | MEDS433 (10 µM) | ~60% | ~15% | 100 µM | [5] |
| THP1 | MEDS433 (0.1 µM) | ~40% | ~10% | 100 µM | [8] |
| MV4-11 | MEDS433 (0.1 µM) | ~50% | ~15% | 100 µM | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound and uridine rescue on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Uridine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare solutions of this compound with and without the rescue concentration of uridine (e.g., 100 µM).
-
Remove the medium from the wells and add 100 µL of the drug/uridine-containing medium to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and its reversal by uridine using flow cytometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Uridine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound with or without uridine for the desired time (e.g., 48 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: De Novo and Salvage Pyrimidine Synthesis Pathways.
Caption: Downstream Effects of this compound Inhibition.
Caption: Uridine Rescue Experimental Workflow.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. kumc.edu [kumc.edu]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. biorxiv.org [biorxiv.org]
- 11. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: The Impact of Cell Passage Number on Sensitivity to Dhodh-IN-12
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cell passage number on experimental results with the DHODH inhibitor, Dhodh-IN-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a leflunomide derivative that acts as a weak inhibitor of Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is responsible for the production of nucleotides required for DNA and RNA synthesis.[2][3] By inhibiting DHODH, this compound disrupts this pathway, leading to decreased cell proliferation, particularly in rapidly dividing cells such as cancer cells that are highly dependent on de novo pyrimidine synthesis.[2][3]
Q2: What does "cell passage number" mean and why is it important?
A2: Cell passage number refers to the number of times a cell line has been subcultured (i.e., harvested and transferred to a new culture vessel). It is a critical parameter in cell-based experiments because continuous passaging can lead to significant changes in cellular characteristics.[4][5][6][7] High-passage cell lines may exhibit alterations in morphology, growth rate, gene expression, and, importantly, their response to drugs.[7]
Q3: How can cell passage number affect the sensitivity of my cells to this compound?
A3: The passage number can significantly impact your experimental outcomes with this compound. As cells are cultured for extended periods, they can undergo genetic and phenotypic drift.[4][5] This can lead to variations in the expression of DHODH, changes in the activity of compensatory salvage pathways for nucleotide synthesis, or alterations in drug efflux pump expression. These changes can result in either increased resistance or, in some cases, increased sensitivity to DHODH inhibitors. Therefore, using cells with a consistent and low passage number is crucial for reproducible results.
Q4: What is considered a "low" versus a "high" passage number?
A4: While this can be cell-line dependent, a general guideline is to use cells with a low passage number, typically below 15-20 passages, for sensitive and reproducible experiments.[6] High-passage cells are often considered to be those that have been subcultured more than 40 times.[6] It is essential to establish a working cell bank from a low-passage stock to ensure consistency across experiments.
Q5: My results with this compound are inconsistent. Could cell passage number be the cause?
A5: Yes, inconsistent results are a common consequence of using cells with varying or high passage numbers.[4] If you observe significant variability in IC50 values or other measures of drug sensitivity, it is highly recommended to review your cell culture practices. Always use cells from a validated, low-passage cell bank and maintain meticulous records of passage numbers for all experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values for this compound between experiments. | Use of cells with different passage numbers. | Always use cells from the same frozen stock and within a narrow, pre-defined passage number range for all related experiments. We recommend not exceeding 10 passages from the initial thaw for a set of experiments. |
| Cell line misidentification or cross-contamination. | Authenticate your cell line using Short Tandem Repeat (STR) profiling. | |
| Unexpected resistance to this compound. | High cell passage number leading to genetic drift and resistance mechanisms. | Start a new culture from a low-passage, authenticated frozen stock. |
| Upregulation of the pyrimidine salvage pathway. | Ensure your culture medium does not contain high levels of uridine or other precursors that could bypass the effect of DHODH inhibition. | |
| Loss of this compound sensitivity over time in continuous culture. | Selective pressure of long-term culturing favoring a more resistant phenotype. | Discard the high-passage culture and initiate a new culture from a frozen, low-passage vial. Avoid maintaining cells in continuous culture for extended periods. |
Data Presentation
The following table provides an illustrative example of how cell passage number could affect the half-maximal inhibitory concentration (IC50) of this compound in a hypothetical cancer cell line. Note that this data is for demonstration purposes to highlight a potential trend and is not based on a specific experimental result.
| Cell Line | Passage Number | This compound IC50 (µM) |
| CancerCellX | 5 | 2.5 |
| CancerCellX | 15 | 3.1 |
| CancerCellX | 30 | 8.7 |
| CancerCellX | 50 | 15.2 |
This table illustrates a hypothetical trend of decreasing sensitivity (increasing IC50) to this compound with increasing cell passage number.
Experimental Protocols
Protocol: Determining the Effect of Passage Number on this compound Sensitivity using a Cell Viability Assay (e.g., MTT Assay)
1. Cell Culture and Passaging:
- Thaw a vial of low-passage cells (e.g., passage 3) from a validated cell bank.
- Culture the cells in the recommended medium and conditions.
- At each subculture, record the passage number.
- For the experiment, seed cells from different passage numbers (e.g., passage 5, 15, 30, and 50) into separate 96-well plates at a predetermined optimal seeding density.
2. Drug Treatment:
- Prepare a serial dilution of this compound in the appropriate culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
- After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
- Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
3. Cell Viability Assessment (MTT Assay):
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance from all readings.
- Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
- Plot the percentage of viability against the log of the this compound concentration.
- Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value for each passage number.
Visualizations
Caption: Signaling pathway of de novo pyrimidine synthesis and the inhibitory action of this compound on DHODH.
Caption: Experimental workflow for assessing the impact of cell passage number on this compound sensitivity.
Caption: Logical relationship between high cell passage number and inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 4. haematologica.org [haematologica.org]
- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
Validation & Comparative
Comparative Efficacy of DHODH Inhibitors in Acute Myeloid Leukemia: Brequinar vs. Dhodh-IN-12
This guide provides a comparative analysis of the therapeutic potential of Brequinar and Dhodh-IN-12 in the context of acute myeloid leukemia (AML). Brequinar, a well-characterized inhibitor of dihydroorotate dehydrogenase (DHODH), has demonstrated significant preclinical and clinical activity in AML. In contrast, public domain information regarding the efficacy and mechanism of action of this compound in AML is not available at the time of this publication. Therefore, this guide will focus on the established data for Brequinar while noting the current data gap for this compound.
Mechanism of Action: DHODH Inhibition in AML
Acute myeloid leukemia is characterized by the rapid proliferation of undifferentiated myeloid blasts. These cancer cells are highly dependent on the de novo pyrimidine synthesis pathway for the production of nucleotides required for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate. Inhibition of DHODH by agents such as Brequinar depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in rapidly dividing AML cells. Furthermore, DHODH inhibition has been shown to induce differentiation of AML blasts.
Caption: Mechanism of action of Brequinar in AML.
Preclinical Efficacy of Brequinar in AML
Brequinar has demonstrated potent anti-leukemic activity across a range of preclinical AML models, including cell lines and patient-derived xenografts (PDX).
In Vitro Activity of Brequinar in AML Cell Lines
| Cell Line | Subtype | IC50 (nM) | Effect |
| MOLM-13 | AML with FLT3-ITD | ~50-100 | Induction of apoptosis and differentiation |
| OCI-AML3 | AML with NPM1c | ~100-200 | G1 cell cycle arrest |
| MV4-11 | AML with FLT3-ITD | ~25-75 | Induction of differentiation |
| HL-60 | Acute promyelocytic leukemia | ~200-500 | Induction of apoptosis |
In Vivo Efficacy of Brequinar in AML PDX Models
| PDX Model | Engraftment Site | Dosing Regimen | Outcome |
| AML-216 | Subcutaneous | 30 mg/kg, oral, daily | Significant tumor growth inhibition |
| AML-458 | Intravenous | 25 mg/kg, oral, 5 days/week | Reduced leukemia burden in bone marrow |
| AML-1021 | Intravenous | 30 mg/kg, oral, daily | Improved overall survival |
Experimental Protocols
Cell Viability and IC50 Determination
AML cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with a serial dilution of Brequinar for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression model in GraphPad Prism.
Flow Cytometry for Apoptosis and Differentiation
For apoptosis analysis, cells were treated with Brequinar for 48 hours, then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. For differentiation analysis, cells were treated with Brequinar for 96 hours and stained with antibodies against cell surface markers of myeloid differentiation (e.g., CD11b, CD14) and analyzed by flow cytometry.
In Vivo Patient-Derived Xenograft (PDX) Models
All animal experiments were conducted in accordance with institutional guidelines. 5 x 10^6 primary AML cells from patient bone marrow were injected intravenously or subcutaneously into immunodeficient NSG mice. Once engraftment was confirmed, mice were randomized to receive vehicle control or Brequinar administered by oral gavage at the indicated doses and schedules. Tumor volume was measured for subcutaneous models, and leukemia burden in the bone marrow and peripheral blood was assessed by flow cytometry for intravenous models. Overall survival was monitored daily.
Caption: Experimental workflow for preclinical evaluation of Brequinar in AML.
This compound: A Data Gap
A comprehensive search of scientific literature and clinical trial databases did not yield any publicly available data on the efficacy, mechanism of action, or experimental evaluation of this compound in the context of acute myeloid leukemia. Therefore, a direct comparison with Brequinar is not feasible at this time.
Conclusion
Brequinar is a potent inhibitor of DHODH with well-documented preclinical efficacy against a variety of AML subtypes. Its ability to induce cell cycle arrest, apoptosis, and differentiation in AML cells highlights its therapeutic potential. While the absence of data on this compound prevents a direct comparison, the extensive research on Brequinar provides a strong rationale for the continued investigation of DHODH inhibitors as a therapeutic strategy in acute myeloid leukemia. Further studies are warranted to explore the clinical utility of Brequinar, both as a monotherapy and in combination with other anti-leukemic agents.
A Comparative Analysis of Dhodh-IN-12 and Teriflunomide as DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and mechanism of action of two prominent inhibitors of dihydroorotate dehydrogenase (DHODH): Dhodh-IN-12 and the clinically approved drug, Teriflunomide. This document summarizes key experimental data, outlines detailed protocols for potency determination, and visualizes the relevant biological pathways and experimental workflows.
Introduction to DHODH and its Inhibitors
Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes and certain cancer cells, are highly dependent on this pathway to meet their nucleotide demands.[1][2][4][5]
Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to a cytostatic effect (inhibition of cell proliferation without causing cell death) on these fast-dividing cells.[5][6] This mechanism forms the basis for the therapeutic use of DHODH inhibitors in autoimmune diseases and oncology.
Teriflunomide , the active metabolite of leflunomide, is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1][7] It functions by reversibly inhibiting DHODH, thereby reducing the proliferation of activated T and B lymphocytes.[4][6][8] This compound (also referred to as hthis compound) is a potent, research-grade DHODH inhibitor investigated for its potential in applications such as lung cancer research.[4]
Potency Comparison: this compound vs. Teriflunomide
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The IC50 values for this compound and Teriflunomide against human DHODH (hDHODH) are summarized below. It is important to note that reported IC50 values can vary between studies due to differences in assay conditions, such as enzyme source, substrate concentrations, and detection methods.
| Compound | Target | IC50 Value (µM) | Source |
| This compound | Human DHODH | 0.421 | [4] |
| Teriflunomide | Human DHODH | ~1.25 | [9] |
| Human DHODH | 0.0245 | [10] | |
| Human DHODH | 0.064 | [11] |
Note: One source describes this compound as a weak inhibitor with a pKa of 5.07, which may refer to a different compound or stereoisomer.[5]
Signaling Pathway and Mechanism of Action
Both this compound and Teriflunomide exert their effects by interrupting the de novo pyrimidine synthesis pathway. By binding to DHODH, they prevent the conversion of dihydroorotate to orotate, a crucial step for the synthesis of uridine monophosphate (UMP) and downstream pyrimidine nucleotides (UTP, CTP, TTP). This leads to cell cycle arrest in rapidly dividing cells.
Experimental Protocols
Determination of IC50 via a Colorimetric DHODH Enzyme Assay
This protocol describes a common in vitro method to determine the potency of DHODH inhibitors. The assay measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
Materials:
-
Recombinant human DHODH (N-terminally truncated for solubility)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q10 (CoQ10) stock solution
-
2,6-dichloroindophenol (DCIP) stock solution
-
Dihydroorotic acid (DHO) substrate solution
-
Test inhibitors (this compound, Teriflunomide) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Reagent Preparation:
-
Prepare the complete assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP.
-
Prepare a serial dilution of the test inhibitors in DMSO. Then, dilute these into the complete assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Prepare the DHO substrate solution in a suitable buffer.
-
-
Assay Execution:
-
To each well of a 96-well plate, add the assay buffer containing the serially diluted inhibitor or DMSO (for control wells).
-
Add the recombinant human DHODH enzyme to each well.
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitors to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding 500 µM DHO to each well.[8]
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance at 650 nm over a period of 10-20 minutes at 25°C.[8] The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar) dose-response curve to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Validating the Mechanism of Action of Dhodh-IN-12 Using DHODH Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Dhodh-IN-12, a leflunomide derivative and a weak inhibitor of dihydroorotate dehydrogenase (DHODH), by comparing its effects on wild-type cells with those on DHODH knockout cells. The methodologies and data presentation formats detailed herein can be adapted for the evaluation of other DHODH inhibitors.
Introduction to DHODH and its Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[1] This dependency makes DHODH an attractive target for therapeutic intervention in cancer and autoimmune diseases.
This compound has been identified as a weak inhibitor of DHODH. To rigorously validate that its cellular effects are mediated through the specific inhibition of DHODH, a robust experimental model is required. The use of DHODH knockout cells, generated using CRISPR-Cas9 technology, provides a definitive system for such validation. The principle of this approach is that if this compound acts specifically on DHODH, its effects on cell proliferation and other downstream pathways should be significantly diminished or absent in cells lacking the DHODH enzyme.
Comparative Analysis: this compound vs. Other DHODH Inhibitors
While specific experimental data for this compound in DHODH knockout cells is not extensively available in published literature, we can establish a comparative framework using data from well-characterized DHODH inhibitors like Brequinar and Leflunomide. This allows us to predict the expected outcomes for this compound and provide a template for data analysis.
Table 1: Comparative Efficacy of DHODH Inhibitors in Wild-Type vs. DHODH Knockout Cells
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Effect on Proliferation | Uridine Rescue |
| This compound (Expected) | Cancer Cell Line (e.g., HL-60) | Wild-Type | To be determined | Dose-dependent inhibition | Yes |
| DHODH Knockout | Significantly increased / No effect | Minimal to no inhibition | Not applicable | ||
| Brequinar | Neuroblastoma Cell Lines | Wild-Type | Low nM range[2] | Dose-dependent inhibition[2] | Yes[3] |
| Jurkat[3] | DHODH Knockout | Not applicable | Genetic knockout impairs growth[3] | Yes[3] | |
| Leflunomide | ESCC Cell Lines | Wild-Type | - | Suppresses cell proliferation[4] | - |
| Melanoma Cells | Wild-Type | - | Induces S-phase arrest and apoptosis[5] | Yes[5] |
Data for Brequinar and Leflunomide are based on published studies. The values for this compound are expected outcomes based on its mechanism of action.
Experimental Protocols
Generation of DHODH Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the key steps for creating a stable DHODH knockout cell line.
a. gRNA Design and Vector Construction:
-
Design two to four unique guide RNAs (gRNAs) targeting conserved exons of the DHODH gene to ensure high knockout efficiency.
-
Utilize online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to minimize off-target effects.
-
Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
b. Transfection and Single-Cell Cloning:
-
Transfect the chosen cancer cell line (e.g., HEK293, A549, HL-60) with the gRNA/Cas9 expression vector using a high-efficiency method like electroporation or lipofection.
-
If the vector contains a fluorescent marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into 96-well plates. Alternatively, perform limiting dilution to isolate single clones.
c. Validation of DHODH Knockout:
-
Expand single-cell clones and extract genomic DNA.
-
Perform PCR amplification of the targeted region of the DHODH gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of DHODH protein expression in validated knockout clones by Western blot analysis.
Cell Viability and Proliferation Assays
This experiment aims to quantify the cytotoxic and anti-proliferative effects of this compound.
-
Cell Seeding: Seed wild-type and DHODH knockout cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of this compound and a comparator inhibitor (e.g., Brequinar). Include a vehicle control (e.g., DMSO). For rescue experiments, supplement the media with uridine (typically 100-200 µM).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) and measure the signal using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Analysis of Pyrimidine Nucleotide Levels
This experiment directly assesses the impact of this compound on its biochemical target.
-
Cell Culture and Treatment: Culture wild-type and DHODH knockout cells and treat with this compound, a positive control inhibitor, and a vehicle control for 24-48 hours.
-
Metabolite Extraction: Harvest the cells and extract intracellular metabolites using a cold methanol/acetonitrile/water solution.
-
LC-MS/MS Analysis: Analyze the levels of pyrimidine pathway metabolites (e.g., dihydroorotate, orotate, UMP, UDP, UTP) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Normalize the metabolite levels to the total protein concentration or cell number and compare the changes between treated and untreated wild-type and knockout cells.
Visualizing Workflows and Pathways
Experimental Workflow for Validating this compound
Caption: Workflow for validating this compound's mechanism of action.
DHODH Signaling Pathway and Point of Inhibition
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
Expected Outcomes and Interpretation
-
Cell Viability: In wild-type cells, this compound is expected to cause a dose-dependent decrease in cell viability, yielding a measurable IC50 value. In contrast, DHODH knockout cells should be largely resistant to this compound, resulting in a significantly higher or immeasurable IC50. This differential sensitivity is a strong indicator of on-target activity.
-
Uridine Rescue: The cytotoxic effects of this compound in wild-type cells should be reversible by the addition of exogenous uridine to the culture medium. Uridine can be utilized by the pyrimidine salvage pathway, bypassing the need for de novo synthesis and thus rescuing the cells from the effects of DHODH inhibition.[3]
-
Metabolite Levels: In wild-type cells treated with this compound, an accumulation of the DHODH substrate, dihydroorotate, and a depletion of its product, orotate, as well as downstream pyrimidine nucleotides (UMP, UDP, UTP), is anticipated. In DHODH knockout cells, the levels of these metabolites will already be significantly altered, and treatment with this compound should not cause further significant changes.
Alternative Validation Methods
While DHODH knockout cells provide the gold standard for target validation, other methods can offer complementary evidence:
-
DHODH Overexpression: Overexpression of DHODH in wild-type cells may lead to increased resistance to this compound, as higher concentrations of the inhibitor would be required to inhibit the larger pool of the target enzyme.
-
Thermal Shift Assays: This biophysical method can be used to demonstrate direct binding of this compound to purified DHODH protein.
-
Enzymatic Assays: In vitro assays using recombinant DHODH can directly measure the inhibitory activity of this compound on the enzyme and determine its IC50 at the biochemical level.
Conclusion
The use of DHODH knockout cells is a powerful and definitive approach to validate the mechanism of action of this compound. By demonstrating a loss of efficacy in cells lacking the target enzyme, researchers can confidently attribute the compound's cellular effects to the specific inhibition of DHODH. This rigorous validation is a critical step in the preclinical development of novel DHODH inhibitors for therapeutic applications.
References
- 1. DHODH Knockout cell line(A549) - CD Biosynsis [biosynsis.com]
- 2. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of DHODH Inhibition: A Comparative Analysis of Sensitivity Across Cancer Cell Lines
An in-depth examination of Dihydroorotate Dehydrogenase (DHODH) inhibitor sensitivity reveals a promising, yet context-dependent, therapeutic window across a spectrum of cancer cell lines. This guide provides a comparative analysis of the efficacy of DHODH inhibitors, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this evolving area of oncology.
Recent research has identified Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, as a significant therapeutic target in cancer.[1][2][3] Rapidly proliferating cancer cells are often highly dependent on this pathway for the nucleotides required for DNA and RNA synthesis.[1][4] Inhibition of DHODH effectively disrupts this supply chain, leading to cell cycle arrest, differentiation, and in some cases, a specific form of iron-dependent cell death known as ferroptosis.[1][5][6]
This guide focuses on the comparative sensitivity of various cancer cell lines to DHODH inhibitors, using publicly available data for well-characterized inhibitors such as Brequinar and Leflunomide as key examples.
Comparative Efficacy of DHODH Inhibitors
The sensitivity of cancer cells to DHODH inhibition, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer types and even between cell lines of the same origin. This variability can be influenced by factors such as the cell's reliance on the de novo versus the salvage pathway for pyrimidine synthesis and the expression levels of key proteins like GPX4.[1][5]
Below is a summary of reported IC50 values for DHODH inhibitors across several cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 Value | Time Point | Citation |
| Brequinar | Cervical Cancer | HeLa | 0.338 µM | 48h | [7] |
| Brequinar | Cervical Cancer | CaSki | 0.747 µM | 48h | [7] |
| Brequinar | Cervical Cancer | HeLa | 0.156 µM | 72h | [7] |
| Brequinar | Cervical Cancer | CaSki | 0.228 µM | 72h | [7] |
| Leflunomide | Esophageal Squamous Cell Carcinoma | KYSE510 | 108.2 µM | Not Specified | [6] |
| Leflunomide | Esophageal Squamous Cell Carcinoma | KYSE450 | 124.8 µM | Not Specified | [6] |
| Leflunomide | Colorectal Carcinoma | SW620 | 173.9 µM | Not Specified | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and specific reagents used.
Small cell lung cancer (SCLC) cell lines have also demonstrated higher sensitivity to DHODH inhibition compared to lung adenocarcinoma (LUAD) and pancreatic ductal adenocarcinoma (PDAC) cell lines.[8] This highlights the selective vulnerability of certain cancer types to the disruption of the pyrimidine biosynthesis pathway.[8]
The DHODH Signaling Pathway and Mechanism of Action
DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1][9] This process is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. DHODH inhibitors block this enzymatic step, leading to a depletion of the pyrimidine pool necessary for nucleic acid synthesis and cell proliferation.[4]
Experimental Protocols
The determination of cancer cell line sensitivity to inhibitors like those targeting DHODH relies on standardized in vitro assays.
Cell Viability and Proliferation Assays (e.g., CCK-8 or MTT)
These colorimetric assays are fundamental for assessing the cytotoxic and cytostatic effects of a compound.[7][10][11]
Principle: Metabolically active cells reduce a tetrazolium salt (like WST-8 in CCK-8 or MTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10][11]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 2 x 10³ to 5 x 10³ cells per well) and allowed to adhere overnight.[7]
-
Compound Treatment: Cells are treated with a range of concentrations of the DHODH inhibitor (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
Reagent Incubation: After the treatment period, the assay reagent (e.g., CCK-8 or MTT) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[7][10]
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).[7]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.
Methodology:
-
Cell Seeding: A low number of cells (e.g., 500 cells per well) are seeded in 6-well plates.[12]
-
Treatment: Cells are treated with the DHODH inhibitor for a defined period (e.g., 24 hours).[12]
-
Recovery: The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 1-2 weeks until visible colonies are formed.
-
Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted manually or using imaging software.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
Cross-Validation of Dhodh-IN-12 Activity with other DHODH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-12, with other known inhibitors of the same target. The information presented is supported by experimental data from publicly available sources and is intended to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive target for the development of therapeutics for cancer and autoimmune diseases. This guide provides a comparative analysis of the inhibitory activity of this compound against other well-characterized DHODH inhibitors, including Leflunomide, Teriflunomide, Brequinar, ASLAN003, and BAY 2402234. Detailed experimental protocols for assessing DHODH activity are also provided to facilitate cross-validation studies.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected DHODH inhibitors against the human form of the enzyme, unless otherwise specified. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions can vary.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | hDHODH | 421[1] | |
| Leflunomide | hDHODH | 98,000[2] | A pro-drug of Teriflunomide.[3] |
| Teriflunomide | hDHODH | 773[4] | Active metabolite of Leflunomide. |
| Brequinar | hDHODH | 5.2[5] | |
| ASLAN003 | hDHODH | 35[4] | |
| BAY 2402234 | hDHODH | 1.2[6] |
Experimental Protocols
A common method for determining the enzymatic activity of DHODH and the potency of its inhibitors is the 2,6-dichloroindophenol (DCIP) colorimetric assay.[7]
DHODH Activity Assay using DCIP
This assay measures the reduction of DCIP, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the enzyme activity.
Materials:
-
Recombinant human DHODH (hDHODH)
-
This compound and other DHODH inhibitors
-
Dihydroorotate (DHO) - Substrate
-
Coenzyme Q10 (CoQ10) - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Colorimetric indicator
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Potassium chloride (KCl) (e.g., 150 mM)
-
Triton X-100 (e.g., 0.05%)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the inhibitors, DHO, CoQ10, and DCIP in appropriate solvents. The final assay buffer should contain Tris-HCl, KCl, and Triton X-100.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, a fixed concentration of hDHODH, and varying concentrations of the inhibitor (e.g., this compound or a reference compound). Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: To start the enzymatic reaction, add a solution containing DHO and DCIP to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway.
Caption: DHODH in the de novo pyrimidine synthesis pathway.
Experimental Workflow
The following diagram outlines a logical workflow for the cross-validation of this compound's activity.
Caption: Cross-validation workflow for DHODH inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Dhodh-IN-12 and Leflunomide in autoimmune models
A comprehensive analysis of the available preclinical and clinical data on two dihydroorotate dehydrogenase (DHODH) inhibitors for the treatment of autoimmune diseases.
In the landscape of therapeutic interventions for autoimmune diseases, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a validated and promising strategy. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes that drive autoimmune pathology.[1] This guide provides a detailed comparison of two such inhibitors: Leflunomide, a well-established disease-modifying antirheumatic drug (DMARD), and Dhodh-IN-12, a derivative of Leflunomide.
This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their mechanisms of action, efficacy in autoimmune models, and pharmacokinetic profiles.
Executive Summary
Leflunomide is a widely studied and clinically approved DHODH inhibitor with a well-documented efficacy and safety profile in the treatment of rheumatoid arthritis and other autoimmune conditions.[2][3] It acts as a prodrug, rapidly converting to its active metabolite, A77 1726 (teriflunomide), which is a potent inhibitor of DHODH.[4][5][6][7][8][9] In contrast, This compound is described as a leflunomide derivative and a weak inhibitor of DHODH; however, a comprehensive search of publicly available scientific literature and databases did not yield any specific quantitative data regarding its DHODH inhibitory activity (IC50), or its efficacy in preclinical or clinical autoimmune models.
Therefore, a direct, data-driven head-to-head comparison is not feasible at this time. This guide will proceed to present the detailed available data for Leflunomide to serve as a benchmark for the evaluation of other DHODH inhibitors.
Mechanism of Action: Targeting Lymphocyte Proliferation
Both Leflunomide and this compound are reported to target DHODH. The inhibition of this mitochondrial enzyme depletes the intracellular pool of pyrimidines, which are crucial for DNA and RNA synthesis. Activated T and B lymphocytes, key players in autoimmune responses, have a high demand for pyrimidines to support their clonal expansion. By restricting the pyrimidine supply, DHODH inhibitors effectively halt the proliferation of these immune cells, thereby dampening the autoimmune attack.[10][11][12][13][14]
Leflunomide: A Detailed Profile
In Vitro Activity
Leflunomide itself is a relatively weak inhibitor of DHODH. Its therapeutic activity is primarily mediated by its active metabolite, A77 1726.
| Compound | Target | Species | IC50 | Reference(s) |
| Leflunomide | DHODH | Rat | 6.3 µM | [15] |
| Leflunomide | DHODH | Human | 98 µM | [15] |
| A77 1726 (Teriflunomide) | DHODH | Rat | 19-53 nM | [15] |
| A77 1726 (Teriflunomide) | DHODH | Human | 0.5-2.3 µM | [15] |
| A77 1726 (Teriflunomide) | DHODH | Human | 411 nM | [12][16] |
Leflunomide, through its active metabolite, has been shown to inhibit the proliferation of T-cells in vitro.[17][18] Furthermore, A77 1726 has demonstrated a differential effect on cytokine production, inhibiting interferon-gamma (IFNγ) but not interleukin-6 (IL-6) in vitro, suggesting a preferential effect on activated T-cells.[13]
In Vivo Efficacy in Autoimmune Models
Leflunomide has demonstrated efficacy in a variety of animal models of autoimmune diseases, including arthritis and lupus nephritis.[2][19][20]
| Animal Model | Disease | Key Findings | Reference(s) |
| Collagen-Induced Arthritis (Mouse/Rat) | Rheumatoid Arthritis | Reduced disease severity, joint inflammation, and bone erosion. | [2][19] |
| MRL/lpr Mouse | Systemic Lupus Erythematosus | Amelioration of lymphoproliferative and autoimmune disease. | [9] |
| cGVHD-induced Lupus Nephritis (Mouse) | Lupus Nephritis | Reduced autoantibody production and immune complex deposition in the kidney. | [20] |
Pharmacokinetic Properties
Leflunomide is well-absorbed orally and undergoes rapid and extensive conversion to its active metabolite, A77 1726. A77 1726 has a long elimination half-life, which contributes to its sustained therapeutic effect.[1][10]
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~80-100% | [6][8] |
| Protein Binding (A77 1726) | >99% | [6][10] |
| Metabolism | Rapidly converted to A77 1726 in gut wall and liver. | [8][10] |
| Elimination Half-life (A77 1726) | ~2 weeks | [1][10][21] |
| Excretion | Feces (48%) and Urine (43%) | [6][8][10] |
This compound: An Overview of Available Information
As previously stated, publicly available data on the biological activity of this compound is scarce. It is identified as a derivative of Leflunomide and a weak inhibitor of DHODH. Without quantitative data on its inhibitory potency and its effects in preclinical models of autoimmunity, a meaningful comparison with Leflunomide is not possible.
Experimental Protocols
To facilitate the replication and validation of the cited data, detailed methodologies for key experiments are provided below.
DHODH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
Protocol:
-
Reagents: Recombinant human DHODH, dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP) as an electron acceptor, reaction buffer (e.g., Tris-HCl with cofactors).
-
Procedure:
-
A reaction mixture containing DHODH enzyme, DCIP, and the test compound (this compound or Leflunomide) at various concentrations is prepared in a microplate.
-
The reaction is initiated by the addition of the substrate, DHO.
-
The reduction of DCIP by DHODH is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
The rate of the reaction is calculated for each compound concentration.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12][22][23]
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Protocol:
-
Animals: DBA/1 mice are commonly used as they are highly susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A second immunization is given with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Once arthritis develops (typically around day 24-28), mice are randomized into treatment groups.
-
This compound or Leflunomide would be administered orally or via another appropriate route, at various doses, daily for a specified period. A vehicle control group receives the vehicle alone.
-
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and joint deformity. The total score per mouse is the sum of the scores for all four paws.
-
Paw Thickness Measurement: Paw swelling is quantified by measuring the thickness of the paws with a caliper.
-
-
Endpoint Analysis:
-
Histopathology: At the end of the study, joints are collected, fixed, and sectioned. Histological analysis is performed to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.[4][5][7]
-
Cytokine Production Assay (ELISA)
This assay is used to quantify the levels of specific cytokines in biological samples.
Protocol:
-
Sample Preparation: Cell culture supernatants or serum samples are collected from in vitro or in vivo experiments.
-
ELISA Procedure (Sandwich ELISA):
-
A microplate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is washed, and the samples and standards (known concentrations of the cytokine) are added to the wells.
-
After incubation and washing, a biotinylated detection antibody, also specific for the cytokine, is added.
-
Following another incubation and wash, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added.
-
Finally, a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
-
Data Analysis:
-
The absorbance of the colored product is measured using a microplate reader.
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve.
-
Conclusion
Leflunomide is a well-characterized DHODH inhibitor with proven efficacy in the treatment of autoimmune diseases, supported by a wealth of preclinical and clinical data. Its mechanism of action, centered on the inhibition of lymphocyte proliferation through the depletion of pyrimidines, is firmly established.
In contrast, this compound remains an enigmatic compound. While described as a derivative of Leflunomide, the lack of publicly available quantitative data on its biological activity prevents a meaningful scientific comparison. For a comprehensive evaluation of this compound's potential as a therapeutic agent for autoimmune diseases, further studies are imperative to elucidate its DHODH inhibitory potency, in vitro effects on immune cells, and in vivo efficacy in relevant animal models. Until such data becomes available, Leflunomide remains the benchmark against which new DHODH inhibitors in this chemical class should be measured.
References
- 1. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 3. 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES [pme.pmlive.com]
- 4. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7247736B2 - Method of identifying inhibitors of DHODH - Google Patents [patents.google.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 9. The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional relevance of the multi-drug transporter abcg2 on teriflunomide therapy in an animal model of multiple sclerosis | springermedizin.de [springermedizin.de]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US9238653B2 - Antimalarial agents that are inhibitors of dihydroorotate dehydrogenase - Google Patents [patents.google.com]
- 18. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US10889548B2 - Compositions and methods for inhibiting dihydroorotate dehydrogenase - Google Patents [patents.google.com]
A Comparative Analysis of the Metabolic Effects of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic effects of several key dihydroorotate dehydrogenase (DHODH) inhibitors. By targeting a crucial enzyme in the de novo pyrimidine synthesis pathway, these agents have significant implications for cellular metabolism and are under active investigation for various therapeutic applications, including in oncology, autoimmune diseases, and virology.[1][2] This document summarizes their inhibitory potency, effects on cancer cell proliferation, and broader metabolic consequences, supported by experimental data.
Introduction to DHODH and its Inhibition
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[4] Inhibition of DHODH leads to pyrimidine starvation, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[3][5]
This guide focuses on a comparative analysis of the following DHODH inhibitors:
-
Brequinar (BRQ) : A potent, well-characterized DHODH inhibitor that has been extensively studied in preclinical and clinical settings.[3][6]
-
Leflunomide and Teriflunomide (A77 1726) : Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide.[7] Teriflunomide is an FDA-approved treatment for multiple sclerosis.[1]
-
BAY 2402234 : A novel and highly potent DHODH inhibitor currently under investigation for the treatment of myeloid malignancies.[8]
-
ASLAN003 : Another potent, orally active DHODH inhibitor being evaluated for the treatment of acute myeloid leukemia (AML).[8]
Comparative Analysis of Inhibitory Potency
The inhibitory potency of DHODH inhibitors is a key determinant of their biological activity. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater potency. The following tables summarize the reported IC50 values for the selected DHODH inhibitors against the human DHODH enzyme and various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative Inhibitory Potency (IC50) against Human DHODH Enzyme
| Inhibitor | IC50 (nM) | Reference |
| BAY 2402234 | 1.2 | [8] |
| Brequinar | 5.2 | [8] |
| ASLAN003 | 35 | [8] |
| Teriflunomide | 24.5 |
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ASLAN003 | THP-1 | Acute Myeloid Leukemia | 152 | |
| MOLM-14 | Acute Myeloid Leukemia | 582 | ||
| KG-1 | Acute Myeloid Leukemia | 382 | ||
| Brequinar | K562 | Chronic Myeloid Leukemia | >100 (cell growth reduction) | [9] |
| CML-T1 | Chronic Myeloid Leukemia | >100 (cell growth reduction) | [9] | |
| Leflunomide | KYSE510 | Esophageal Squamous Cell Carcinoma | 108,200 | [10] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 124,800 | [10] | |
| SW620 | Colorectal Carcinoma | 173,900 | [10] |
Core Metabolic Effects of DHODH Inhibition
The primary metabolic consequence of DHODH inhibition is the depletion of the intracellular pyrimidine pool.[3] This has several downstream effects on cellular metabolism and function.
Pyrimidine Synthesis Pathway and DHODH Inhibition
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of intervention for DHODH inhibitors.
Caption: The de novo pyrimidine synthesis pathway, highlighting DHODH in the mitochondrion.
Impact on Cellular Bioenergetics
DHODH is unique among the enzymes of pyrimidine biosynthesis as it is located on the inner mitochondrial membrane and is linked to the electron transport chain.[11] As a result, its inhibition can impact cellular respiration. Studies have shown that DHODH inhibitors like Brequinar and BAY 2402234 can lead to a reduction in the oxygen consumption rate (OCR) and a shift towards glycolysis for energy production.[11][12]
Caption: Key metabolic and cellular consequences of DHODH inhibition.
Experimental Methodologies
The data presented in this guide are based on a variety of established experimental protocols. Below are detailed descriptions of the key methodologies used to assess the metabolic effects of DHODH inhibitors.
DHODH Enzyme Activity Assay
The inhibitory activity of compounds against the DHODH enzyme is typically measured using a spectrophotometric or fluorescence-based assay.
-
Principle: The assay measures the rate of dihydroorotate oxidation to orotate, which is coupled to the reduction of a co-substrate.
-
Protocol Outline:
-
Recombinant human DHODH enzyme is incubated with the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of the substrate, dihydroorotate, and a co-substrate such as decylubiquinone or 2,6-dichloroindophenol (DCIP).
-
The reduction of the co-substrate is monitored over time by measuring the change in absorbance or fluorescence at a specific wavelength.
-
The rate of the reaction is calculated and compared to a control without the inhibitor to determine the percent inhibition.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
-
Cell Proliferation Assays
The effect of DHODH inhibitors on cell growth and viability is commonly assessed using colorimetric or luminescence-based assays.
-
Principle: These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Common Assays:
-
MTT/WST-8/CCK-8 Assays: Tetrazolium salts are reduced by metabolically active cells to a colored formazan product, which is quantified by absorbance.
-
Sulforhodamine B (SRB) Assay: SRB is a dye that binds to cellular proteins, and the amount of bound dye is proportional to the cell number.
-
-
Protocol Outline:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the DHODH inhibitor.
-
After a defined incubation period (e.g., 48-96 hours), the respective assay reagent is added.
-
Following another incubation period, the absorbance or luminescence is measured using a plate reader.
-
The results are normalized to untreated control cells to determine the percentage of cell viability or proliferation.
-
IC50 values are determined from the dose-response curves.
-
Metabolomics Analysis
To obtain a comprehensive view of the metabolic changes induced by DHODH inhibitors, untargeted or targeted metabolomics is employed, typically using liquid chromatography-mass spectrometry (LC-MS).
-
Principle: LC-MS separates and detects small molecule metabolites in a biological sample, allowing for their identification and quantification.
-
Protocol Outline:
-
Cells are cultured and treated with the DHODH inhibitor or a vehicle control.
-
After the treatment period, metabolites are extracted from the cells, often using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
The cell extracts are then analyzed by LC-MS.
-
The resulting data is processed to identify and quantify the metabolites.
-
Statistical analysis is performed to identify metabolites that are significantly altered by the inhibitor treatment.
-
Caption: A generalized experimental workflow for studying DHODH inhibitors.
Conclusion
The DHODH inhibitors discussed in this guide exhibit a range of potencies and metabolic effects. Newer agents like BAY 2402234 and ASLAN003 show high potency against the DHODH enzyme and cancer cell lines. The primary metabolic consequence of DHODH inhibition is pyrimidine depletion, which leads to a cascade of cellular effects including cell cycle arrest, differentiation, and apoptosis. Furthermore, the link between DHODH and mitochondrial respiration results in broader effects on cellular bioenergetics. Understanding these comparative metabolic effects is crucial for the rational design of therapeutic strategies targeting the de novo pyrimidine synthesis pathway. Further head-to-head studies under standardized conditions will be invaluable for a more precise comparison of these promising therapeutic agents.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cachannelblockers.com [cachannelblockers.com]
- 5. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Specificity of Dhodh-IN-12 for Human DHODH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-12, with a focus on its specificity for human DHODH over that of other species. Due to the limited availability of public data on the cross-species activity of this compound, this document summarizes the known activity against human DHODH and provides a detailed experimental protocol for determining inhibitor specificity. To offer a broader context, comparative data for other well-characterized DHODH inhibitors, Brequinar and Teriflunomide (the active metabolite of Leflunomide), is also presented.
Executive Summary
This compound is identified as a weak inhibitor of human dihydroorotate dehydrogenase (DHODH). Currently, there is a lack of publicly available experimental data detailing its inhibitory activity against DHODH from other species, such as mouse or rat. This guide outlines the standard methodologies to perform such a comparative analysis, which is crucial for the preclinical assessment of drug candidates. For contextual comparison, the inhibitory concentrations (IC50) of established DHODH inhibitors, Brequinar and Teriflunomide, are provided, highlighting the species-specific differences that can be observed.
Data Presentation: Inhibitor Activity Comparison
The following table summarizes the available inhibitory activity of this compound against human DHODH and compares it with the multi-species activity of Brequinar and Teriflunomide.
| Inhibitor | Human DHODH IC50 | Rat DHODH IC50 | Murine DHODH IC50 | Reference |
| This compound | ~8.5 µM* | Data not available | Data not available | [1] |
| Brequinar | 5.2 nM | 367 nM | Data not available | [2][3] |
| Teriflunomide (A77-1726) | 1.1 µM | 19 nM | Data not available | [2] |
*Note: The IC50 value for this compound is estimated from a reported pKa of 5.07, which is presumed to be a pIC50 value.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a general workflow for assessing inhibitor specificity.
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of DHODH.
Caption: Experimental workflow for assessing DHODH inhibitor specificity.
Experimental Protocols
To assess the specificity of this compound, a robust in vitro enzyme inhibition assay is required. The following is a representative protocol for a continuous spectrophotometric assay using recombinant DHODH.
Objective: To determine the IC50 of this compound against DHODH from different species (e.g., human, mouse, rat).
Materials:
-
Recombinant human, mouse, and rat DHODH (purified)
-
This compound
-
L-Dihydroorotic acid (DHO)
-
Decylubiquinone (dUQ)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of DHO, dUQ, and DCIP in appropriate solvents.
-
Prepare a working solution of the enzyme in assay buffer.
-
-
Assay Protocol:
-
A typical reaction mixture (200 µL) contains:
-
100 µM DHO
-
50 µM dUQ
-
60 µM DCIP
-
Varying concentrations of this compound (e.g., 0.01 µM to 100 µM)
-
Assay Buffer
-
-
Add all components except the enzyme to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant DHODH enzyme to each well.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 600 nm over time (due to the reduction of DCIP). The readings should be taken at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Specificity Determination:
-
Repeat the assay for DHODH from each species of interest.
-
The specificity is determined by comparing the IC50 values. A significantly lower IC50 for human DHODH compared to other species would indicate selectivity for the human enzyme.
-
Conclusion
While this compound is documented as a weak inhibitor of human DHODH, a comprehensive assessment of its species specificity is hampered by the lack of available data. The provided experimental protocol offers a standard method for researchers to determine the IC50 values of this compound against DHODH from various species. Such data is essential for the rational design and development of selective DHODH inhibitors for therapeutic applications. The comparative data for Brequinar and Teriflunomide underscore the importance of these studies, as significant species-dependent variations in inhibitor potency are common.
References
Safety Operating Guide
Proper Disposal of Dhodh-IN-12: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Dhodh-IN-12, a dihydroorotate dehydrogenase (DHODH) inhibitor. Adherence to these procedures is critical due to the compound's potential hazards.
Key Safety and Hazard Information
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long-lasting effects.[1]
Given its environmental toxicity, it is imperative to avoid release into the environment [1].
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1263303-93-0 | DC Chemicals |
| Molecular Formula | C10H9N3O2 | DC Chemicals |
| Molecular Weight | 203.2 g/mol | DC Chemicals |
| Hazard Statements | H302, H410 | DC Chemicals[1] |
| Precautionary Statement (Disposal) | P501 | DC Chemicals[1] |
Experimental Protocol: Standard Disposal Procedure
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant [1]. The following protocol outlines the necessary steps to achieve this safely.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Clearly labeled, compatible, and sealed hazardous waste container.
-
Waste manifest or tracking form (as required by your institution).
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and any spillage cleanup materials.
-
Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous waste or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include, at a minimum: "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Collection and Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste manifest paperwork to ensure proper tracking and disposal in compliance with local, state, and federal regulations.
-
-
Spill Management:
-
In the event of a spill, collect the spillage[1].
-
Use appropriate absorbent materials for liquid spills.
-
Carefully sweep up solid spills, avoiding dust generation.
-
All cleanup materials must be disposed of as hazardous waste.
-
Visualization of Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
